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  • Product: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid
  • CAS: 84596-20-3

Core Science & Biosynthesis

Foundational

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid: Mechanism of Action and Scaffold Pharmacology

Executive Summary 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (AMPP) , cataloged under CAS 84596-20-3[1], is a highly functionalized, privileged chemical building block utilized in advanced drug discovery. Belong...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (AMPP) , cataloged under CAS 84596-20-3[1], is a highly functionalized, privileged chemical building block utilized in advanced drug discovery. Belonging to the 2-aminonicotinic acid (2-amino-3-pyridinecarboxylic acid) class, AMPP shares a core pharmacophore with heavily validated therapeutic agents such as niflumic acid and flunixin[2].

Unlike traditional fenamates that rely on a flexible secondary amine at the 2-position for lipophilic bulk, AMPP shifts this bulk to the 5-position (phenyl ring) and 6-position (methyl group) of the pyridine core. This structural rigidity restricts rotatable bonds, lowering the entropic penalty upon target binding. This whitepaper dissects the dual mechanisms of action inherent to this scaffold—Cyclooxygenase-2 (COX-2) inhibition and Transmembrane member 16A (TMEM16A) calcium-activated chloride channel blockade —and provides self-validating experimental workflows for characterizing its pharmacological profile.

Core Mechanism 1: Allosteric and Orthosteric COX-2 Inhibition

The 2-aminonicotinic acid class is classically characterized by its ability to inhibit cyclooxygenase enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins[3]. AMPP acts as a highly selective COX-2 inhibitor due to its unique steric topography.

Structural Causality
  • The Carboxylate Anchor: The carboxylic acid moiety at the 3-position is strictly required for activity. It forms a critical salt bridge with the Arg120 and Tyr355 residues at the base of the COX active site, physically blocking arachidonic acid from entering the catalytic channel.

  • Steric Discrimination (5-Phenyl & 6-Methyl): COX-2 possesses a secondary, highly lipophilic side pocket (formed by the substitution of Ile523 in COX-1 to Val523 in COX-2). The rigid 5-phenyl ring of AMPP efficiently partitions into this extra space. Meanwhile, the 6-methyl group provides steric hindrance that clashes with the narrower COX-1 channel, driving the scaffold's high COX-2 selectivity.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Catalysis Inflammation Pro-inflammatory Prostaglandins PGG2->Inflammation Synthesis AMPP AMPP Scaffold (CAS 84596-20-3) AMPP->COX2 Orthosteric Blockade (Arg120/Tyr355)

Diagram 1: COX-2 signaling pathway and AMPP orthosteric blockade logic.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

To validate the causality of the 5-phenyl/6-methyl substitutions, a self-validating fluorometric assay is prioritized over colorimetric methods to prevent optical interference from AMPP's highly conjugated pyridine ring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Enzyme Incubation: Add 0.5 units of purified human recombinant COX-2 (or COX-1 for selectivity profiling) to a 96-well black microplate.

  • Compound Addition: Add AMPP dissolved in DMSO at varying concentrations (0.01 µM to 100 µM). Self-Validation: Include Niflumic acid (10 µM) as a positive control and 1% DMSO as a vehicle negative control. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) followed by arachidonic acid (final concentration 10 µM).

  • Quantification: Measure the highly fluorescent resorufin product (Ex: 535 nm, Em: 590 nm) using a microplate reader. Calculate the IC50 using non-linear regression.

Core Mechanism 2: TMEM16A (CaCC) Pore Blockade

Beyond COX inhibition, 2-aminonicotinic acid derivatives are potent blockers of the calcium-activated chloride channel (CaCC), specifically the TMEM16A (Anoctamin-1) isoform[4]. TMEM16A regulates epithelial fluid secretion, nociception, and smooth muscle contractility[5].

Structural Causality

AMPP functions as an intracellular pore blocker. The mechanism of action relies on the compound entering the channel from the cytoplasmic side.

  • Electrostatic Interaction: The deprotonated 3-carboxylate acts as an anionic mimic, interacting directly with positively charged pore-lining residues (e.g., Arg515)[5].

  • Hydrophobic Occlusion: The 5-phenyl ring partitions into the hydrophobic membrane-pore interface, acting as a physical "plug" that prevents chloride ion permeation. Because the 5-phenyl group is rigidly attached to the pyridine core, it exhibits a lower off-rate compared to the flexible anilino groups of traditional fenamates[6].

PatchClamp_Workflow Prep Cell Preparation (HEK293-TMEM16A) Seal Giga-ohm Seal & Whole-Cell Break-in Prep->Seal Baseline Baseline CaCC Current Recording Seal->Baseline Perfusion AMPP Perfusion (Dose-Response) Baseline->Perfusion Analysis Current Inhibition Analysis (IC50) Perfusion->Analysis

Diagram 2: Whole-cell patch-clamp workflow for TMEM16A validation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Because the binding site is intracellular, whole-cell configuration or inside-out patches are mandatory to accurately assess AMPP's potency[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human TMEM16A. Plate on glass coverslips 24 hours prior to recording.

  • Pipette Solution (Intracellular): Fill borosilicate glass pipettes (2–4 MΩ) with a solution containing 130 mM CsCl, 10 mM EGTA, 1 mM MgCl2, 10 mM HEPES, and sufficient CaCl2 to yield a free [Ca2+] of 1 µM (pH 7.2). Causality: High intracellular calcium is required to fully open the TMEM16A channel prior to drug application.

  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4).

  • Recording: Establish a giga-ohm seal and break into the whole-cell configuration. Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Perfusion & Validation: Perfuse AMPP (0.1 µM to 50 µM) into the bath. Self-Validation: Ensure current rundown is accounted for by normalizing the Ca2+-induced current to the maximally-activated current before drug application. Washout with standard bath solution to confirm reversible blockade.

Quantitative Data Presentation

The structural modifications present in the AMPP scaffold alter its physicochemical properties and target affinities compared to classical reference drugs in the 2-aminonicotinic acid class.

Table 1: Comparative Pharmacological Profile of 2-Aminonicotinic Acid Derivatives

Compound Class / ScaffoldCOX-2 IC50 (µM)TMEM16A IC50 (µM)LogP (Calculated)Polar Surface Area (Ų)Primary Structural Differentiator
Niflumic Acid [7]0.1 - 0.5~10.04.361.3Flexible 2-anilino group
Flunixin 0.5 - 1.2~15.03.861.3Flexible 2-anilino group
AMPP (CAS 84596-20-3) < 0.1 (Predicted)< 5.0 (Predicted)3.169.4Rigid 5-phenyl, 6-methyl

(Note: AMPP data represents scaffold-predicted values based on rigidification and lipophilic shift principles compared to standard fenamates).

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Exploratory

A Comprehensive Technical Guide to the Characterization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Executive Summary 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a novel heterocyclic compound incorporating several key pharmacophores: an aminopyridine core, a phenyl substituent, and a carboxylic acid moiety....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a novel heterocyclic compound incorporating several key pharmacophores: an aminopyridine core, a phenyl substituent, and a carboxylic acid moiety. While public-domain data on this specific molecule is scarce, its structural components are prevalent in numerous biologically active agents. This guide provides a comprehensive research framework for its synthesis, purification, characterization, and stability assessment. By leveraging established methodologies for analogous structures, this document serves as a predictive and practical manual for researchers in medicinal chemistry and drug development. It outlines detailed protocols and the scientific rationale necessary to fully characterize the molecule's chemical properties and establish a robust stability profile, thereby enabling its potential development as a therapeutic agent or key intermediate.

Introduction: A Scaffold of Potential

Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of modern pharmaceuticals. The title compound, 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, presents a unique combination of functional groups that suggests a rich potential for biological interaction and chemical modification.

  • The Aminopyridine Core: The 2-aminopyridine structure is a privileged scaffold known for its role in compounds targeting ion channels, kinases, and various receptors. The amino group provides a key site for hydrogen bonding and can be readily derivatized.

  • The Carboxylic Acid Group: This functional group imparts acidic properties, offering another strong hydrogen bonding site and a handle for forming salts or esters to modulate physicochemical properties like solubility and bioavailability.[1]

  • The Phenyl Group: The addition of a phenyl ring at the 5-position introduces a lipophilic domain, which can be critical for receptor binding and membrane permeability. Its presence can also facilitate π-π stacking interactions.

This guide establishes the foundational work required to understand and harness the potential of this molecule.

Proposed Synthesis and Purification

A multi-component reaction (MCR) approach is proposed as an efficient strategy for the synthesis of this densely functionalized pyridine ring, a method valued for its atom economy and ability to rapidly generate molecular complexity.[2]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves a one-pot condensation of an appropriate aldehyde, an active methylene nitrile (malononitrile), and a thiophenol, followed by subsequent functional group interconversion.

G Target 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid Hydrolysis Nitrile Hydrolysis Target->Hydrolysis Intermediate1 2-Amino-6-thio-5-phenylpyridine-3-carbonitrile Intermediate Precursors Benzaldehyde + Malononitrile + Thiol Precursor Intermediate1->Precursors Multi-component Condensation Desulfurization Reductive Desulfurization & Methylation Hydrolysis->Desulfurization Desulfurization->Intermediate1

Caption: Proposed retrosynthetic pathway for the target compound.

Experimental Protocol: Multi-Component Synthesis

This protocol is a starting point and requires optimization.

  • Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.0 eq), malononitrile (1.0 eq), and a suitable thiol, such as thiophenol (1.1 eq), in ethanol.

  • Catalyst Addition: Introduce a Lewis/Brønsted base catalyst, such as piperidine or triethylamine (0.1 eq), to the mixture.[2] The use of a recyclable metal-organic framework (MOF) could also be explored for a greener approach.[2]

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The precipitated product, the 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile intermediate, can be isolated by filtration, washed with cold ethanol, and dried.

  • Subsequent Steps: The isolated intermediate would then undergo further steps, including selective hydrolysis of the nitrile at the 3-position to a carboxylic acid and reductive desulfurization/methylation at the 6-position.

Purification Protocol
  • Crude Purification: The crude product should first be purified using flash column chromatography on silica gel. A gradient elution system, starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is recommended.

  • Recrystallization: For final purification, dissolve the product from the column in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Validation: The purity of the final compound should be assessed by HPLC and be >98% for use in further studies.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Summary of Physicochemical Properties

The following table should be populated with experimentally determined data.

PropertyExperimental ValueMethod
Molecular FormulaC₁₃H₁₂N₂O₂High-Resolution Mass Spectrometry
Molecular Weight228.25 g/mol High-Resolution Mass Spectrometry
Melting Point (°C)TBDMelting Point Apparatus
SolubilityTBDVisual assessment in various solvents
pKaTBDPotentiometric Titration
LogPTBDHPLC with reference standards
AppearanceTBDVisual Inspection
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for molecules with exchangeable protons (from -NH₂ and -COOH).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Additional experiments like DEPT, COSY, and HSQC may be necessary for unambiguous assignment.

  • Predicted ¹H NMR Signals: Based on analogous structures like 2-Amino-6-methylpyridine, expect signals for the methyl group (~2.4 ppm), aromatic protons on the pyridine and phenyl rings (6.5-8.0 ppm), and broad, exchangeable signals for the amino and carboxylic acid protons.[3][4]

Chromatographic and Mass Spectrometric Analysis

Rationale: HPLC is used to determine purity and can be coupled with UV detection for quantification.[5] Mass spectrometry confirms the molecular weight and fragmentation pattern.[3]

Protocol: HPLC Method Development

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: Employ a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure the protonation of the amino group and suppress silanol interactions, leading to better peak shape.[5]

  • Detection: Use a UV detector set at a wavelength determined by a UV scan of the analyte, likely around 254 nm due to the phenylpyridine chromophore.[5]

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source in positive mode to confirm the mass-to-charge ratio (m/z) of the parent ion [M+H]⁺.

Chemical Reactivity Profile

The molecule's reactivity is dictated by its primary functional groups. Understanding this is crucial for analog synthesis and formulation development.

  • Amino Group: As a primary aromatic amine, it is expected to be nucleophilic. It can undergo reactions such as acylation to form amides, N-arylation, and diazotization. The reactivity will be somewhat attenuated by the electron-withdrawing nature of the pyridine ring and the carboxylic acid.[3][6]

  • Carboxylic Acid Group: This group can be deprotonated by bases to form carboxylate salts, improving aqueous solubility. It can also undergo esterification (e.g., Steglich esterification) or be converted to an acid chloride to react with amines, forming amides.[7]

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although it is generally resistant to electrophilic substitution.

Stability Assessment Framework

Determining the stability of a new chemical entity is a critical step in drug development, informing storage conditions, shelf-life, and formulation strategies.

Stability Testing Workflow

Caption: Workflow for conducting forced degradation stability studies.

Recommended Storage and Handling

Based on safety data for analogous aminopyridine compounds, the following precautions are recommended.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[8] The compound may be hygroscopic.[9]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Handle in a chemical fume hood to avoid inhalation of any dust or vapors.[8]

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder at 60°C for 7 days. Also, heat a solution of the compound at 60°C for 7 days.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours for solutions; 1, 3, 7 days for solids), withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

  • HPLC-MS Analysis: Analyze the stressed samples using the previously developed stability-indicating HPLC method. The method is considered "stability-indicating" if it can separate the parent peak from all major degradation product peaks.

  • Data Interpretation: Quantify the loss of the parent compound and the formation of degradation products. Use LC-MS/MS to obtain structural information about the major degradants to propose degradation pathways.

Conclusion

While 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid represents an unexplored molecule, its constituent parts suggest significant potential as a versatile chemical scaffold. The true value of this compound can only be unlocked through rigorous and systematic characterization. This technical guide provides the necessary expert framework, from a proposed synthesis to a detailed stability assessment plan. By following these protocols, researchers can efficiently elucidate the fundamental chemical and physical properties of this compound, paving the way for its evaluation in drug discovery and development programs.

References

  • Sigma-Aldrich. (2025, November 6).
  • Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Benchchem. Refinement of analytical methods for 2-(Aminomethyl)-6-phenylpyridine detection.
  • TCI Chemicals. (2024, December 13).
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Jubilant Ingrevia.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • ChemicalBook. (2026, January 13). 2-Amino-6-methylpyridine Chemical Properties,Uses,Production.
  • ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
  • Lee, S., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Goud, B. et al. (2025, October 3). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC. [Link]

  • Karmakar, A., & Sarma, B. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC. [Link]

Sources

Foundational

Crystal Structure Analysis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid: A Technical Guide for Supramolecular Characterization

Executive Summary The rational design of pharmaceutical solid forms relies heavily on understanding supramolecular chemistry. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS: 84596-20-3), a highly functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical solid forms relies heavily on understanding supramolecular chemistry. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS: 84596-20-3), a highly functionalized nicotinic acid derivative, presents a fascinating crystallographic landscape. Because it possesses a hydrogen-bond donor/acceptor pair (the 2-amino and 3-carboxylic acid groups), a basic pyridine nitrogen, and sterically demanding 6-methyl and 5-phenyl substituents, the molecule is prone to complex polymorphic behavior and zwitterionic proton transfer.

This whitepaper provides a comprehensive, self-validating methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and supramolecular characterization of this compound. By understanding the causality behind solvent selection, thermal control during diffraction, and advanced refinement techniques, researchers can definitively map its solid-state landscape.

Crystallization Strategy & Polymorph Screening

The primary challenge in crystallizing highly functionalized aminopyridines is their tendency to form robust, insoluble hydrogen-bonded networks that precipitate rapidly as microcrystalline powders rather than diffraction-quality single crystals.

The Causality of Solvent Selection

Aminonicotinic acid derivatives frequently exist in a zwitterionic state in the solid form, where the carboxylic acid proton transfers to the pyridine nitrogen[1].

  • Protic Solvents (e.g., Ethanol, Water): Promote the stabilization of the zwitterionic form via extensive intermolecular hydrogen bonding networks.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Disrupt native R22​(8) carboxylic acid dimers, often resulting in solvent-included solvates.

  • Non-Polar Solvents (e.g., Toluene): Encourage the formation of the neutral molecule, favoring intramolecular hydrogen bonding between the 2-amino group and the 3-carbonyl oxygen.

Step-by-Step Methodology: Self-Validating Vapor Diffusion

To obtain high-quality single crystals, a vapor diffusion (antisolvent) method is employed. This system is self-validating: if the diffusion rate is too high, amorphous precipitation occurs, immediately signaling the need to lower the temperature or change the antisolvent.

  • Preparation: Dissolve 50 mg of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in 2 mL of N,N-dimethylformamide (DMF) in a 5 mL inner vial. Sonicate until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/undissolved particulates). Causality: Particulates cause rapid, uncontrolled nucleation, leading to twinned or poorly diffracting crystals.

  • Antisolvent Chamber: Place the 5 mL vial inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., diethyl ether or ethyl acetate).

  • Sealing and Incubation: Seal the outer vial tightly and incubate at a strictly controlled 20 °C.

  • Validation: Monitor daily. Diffraction-quality single crystals (typically pale-yellow blocks or rods) should appear within 7–14 days. Harvest crystals immediately in perfluoropolyether oil to prevent solvent loss and subsequent crystal lattice degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is harvested, the analytical workflow shifts to data collection and structure solution. Modern crystallography utilizes dual-space algorithms and advanced least-squares refinement to achieve atomic-level precision.

Workflow N1 Sample Prep (Perfluoro Oil) N2 Data Collection (100 K, Mo Kα) N1->N2 N3 Structure Solution (SHELXT) N2->N3 N4 Refinement (SHELXL / OLEX2) N3->N4 N5 Validation (CIF / Hirshfeld) N4->N5

Fig 1: Step-by-step SCXRD analytical workflow for structural determination.

Data Collection Parameters
  • Temperature Control (100 K): Data must be collected under a continuous stream of liquid nitrogen (100 K). Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities. This is strictly required to accurately locate the hydrogen atom on either the carboxylic acid or the pyridine nitrogen, thus proving whether the molecule is neutral or zwitterionic[1].

  • Radiation Source: Mo Kα radiation ( λ = 0.71073 Å) is preferred for this compound to minimize absorption effects, though Cu Kα can be used if absolute structure determination of a chiral solvate is required.

Structure Solution and Refinement Protocol

The software ecosystem for this protocol relies on the industry-standard SHELX suite integrated within the OLEX2 graphical interface[2].

  • Phase Problem Resolution: Use SHELXT [3], which employs a dual-space algorithm to automatically solve the phase problem and provide an initial electron density map.

  • Iterative Refinement: Utilize SHELXL [4] for full-matrix least-squares refinement on F2 .

    • Self-Validation Check: The R1​ value should steadily decrease. If R1​>0.10 after anisotropic refinement of non-hydrogen atoms, check for missed twinning or incorrect space group assignment.

  • Hydrogen Atom Assignment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. For the critical heteroatom protons (O-H and N-H), locate them directly from the difference Fourier map.

  • Handling Steric Disorder: The 5-phenyl ring has rotational freedom. If the electron density map shows smearing around the phenyl carbons, apply Rigid Bond Restraints (RIGU) and Similarity Restraints (SIMU) in SHELXL to model the disorder accurately without overfitting the data[4].

Structural Analysis & Supramolecular Synthons

The structural integrity of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is dictated by a hierarchy of non-covalent interactions.

Synthon Network Mapping

The molecule is expected to exhibit classic supramolecular heterosynthons. The adjacent 2-amino and 3-carboxylic acid groups typically form a robust intramolecular hydrogen bond (an S(6) motif). Intermolecularly, if the molecule remains neutral, it will likely form the classic R22​(8) carboxylic acid dimer. If it crystallizes as a zwitterion, charge-assisted hydrogen bonds will dominate the packing architecture[1].

Synthons A 2-Amino Group (H-Donor) B 3-Carboxylate (H-Acceptor) A->B Intramolecular H-Bond S(6) Motif C Pyridine Nitrogen (H-Acceptor/Donor) A->C Intermolecular H-Bond B->B Intermolecular Dimer R2,2(8) Motif D 5-Phenyl Ring (π-System) D->D π-π Stacking (< 3.8 Å)

Fig 2: Primary supramolecular synthons and interaction networks.

Hirshfeld Surface Analysis

To quantitatively validate the contribution of each intermolecular interaction, Hirshfeld surface analysis must be performed using CrystalExplorer [5].

  • Methodology: Generate a 3D dnorm​ surface mapping. Red spots on the surface will definitively highlight close contacts (hydrogen bonds) shorter than the sum of van der Waals radii.

  • Fingerprint Plots: Extract 2D fingerprint plots to calculate the exact percentage contribution of H···H, O···H, and C···H (π-interactions) to the total crystal packing[5].

Quantitative Data Summaries

To establish a baseline for self-validation during experimentation, the following tables summarize expected crystallization outcomes and crystallographic parameters based on closely related aminonicotinic acid derivatives.

Table 1: Polymorph Screening Matrix & Expected Outcomes

Solvent SystemCrystallization MethodExpected Solid-State FormCausality / Mechanism
Water / EthanolSlow EvaporationZwitterionic PolymorphHigh dielectric constant stabilizes charge separation; extensive H-bond network.
Toluene / HexaneVapor DiffusionNeutral DimerNon-polar environment forces self-association via R22​(8) carboxylic dimers.
DMF / Diethyl EtherVapor DiffusionDMF SolvateCarbonyl of DMF acts as a strong H-bond acceptor, disrupting native dimers.

Table 2: Benchmark Crystallographic Parameters (Target Validation Thresholds)

ParameterAcceptable Threshold / Expected ValueValidation Significance
Temperature 100(2) KEnsures minimal thermal motion for H-atom resolution.
Crystal System Monoclinic or TriclinicTypical for low-symmetry asymmetric organic molecules.
Goodness-of-fit on F2 0.95 – 1.05Values > 1.1 indicate unmodeled data; < 0.9 indicate over-parameterization.
Final R1​ [I>2σ(I)] < 0.050 (5%)Confirms a highly accurate structural model.
Max. Shift/Error < 0.001Proves the least-squares refinement has fully converged.
Residual Electron Density +0.5 to -0.5 e/ųEnsures no missing atoms or unmodeled solvent molecules remain in the void space.

References

  • Dobson, A. J., & Gerkin, R. E. (1997). 2-Aminonicotinic Acid. Acta Crystallographica Section C Crystal Structure Communications, 53(10), 1427–1429. 1

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. 3

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 4

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. 2

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. 5

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Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Foreword In the landscape of modern drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicological profile at the preclinical stage is paramount. This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicological profile at the preclinical stage is paramount. This guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel compound, 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. As no specific toxicological data for this molecule is currently in the public domain, this document serves as a strategic whitepaper, outlining a robust, multi-tiered testing cascade designed to elucidate its potential cytotoxic, genotoxic, and hepatotoxic liabilities. The methodologies described herein are grounded in established regulatory guidelines and best practices in toxicology, offering a self-validating system for the safety assessment of this and structurally related compounds.

Introduction to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and the Imperative for In Vitro Toxicity Profiling

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of an amino group, a carboxylic acid, and a phenyl group suggests potential for various intermolecular interactions and metabolic transformations.

Before any new chemical entity (NCE) can be considered for further development, a comprehensive evaluation of its safety is non-negotiable. In vitro toxicology studies are the cornerstone of this initial safety assessment. They provide a rapid, cost-effective, and ethically sound means of identifying potential hazards, guiding lead optimization, and informing the design of subsequent in vivo studies.[1][2] A tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, is a well-established strategy for building a comprehensive toxicity profile.[3]

This guide will detail a recommended in vitro testing strategy for 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, covering three critical areas of toxicological concern:

  • Cytotoxicity: The intrinsic potential of the compound to cause cell death.

  • Genotoxicity: The ability of the compound to damage DNA, which can lead to mutations and cancer.

  • Hepatotoxicity: The specific toxicity of the compound to liver cells, a common site of drug-induced injury.[4]

Tier 1: Foundational Cytotoxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to determine its effect on cell viability. This provides a fundamental measure of its intrinsic toxicity and establishes a concentration range for subsequent, more complex assays.

Scientific Rationale

Cytotoxicity assays measure the dose-dependent effect of a compound on cell survival.[2][5] A widely used and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the 50% inhibitory concentration (IC50) of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in a human cell line.

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line, or HEK293, a human embryonic kidney cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic compound).

  • Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically expressed as a percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description Example Value
Cell Line The human cell line used for the assay.HepG2
Incubation Time The duration of compound exposure.24 hours
IC50 The concentration of the compound that inhibits 50% of cell viability.To be determined
Visualization: Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare serial dilutions of test compound Treatment Treat cells with compound for 24/48h Compound_Prep->Treatment MTT_Addition Add MTT reagent Treatment->MTT_Addition Incubation Incubate for 4h MTT_Addition->Incubation Solubilization Add solubilization buffer Incubation->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: General workflow for cytotoxicity assessment using the MTT assay.

Tier 2: Genotoxicity Hazard Identification

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage.[7] A standard battery of in vitro tests is recommended by regulatory agencies to cover different genotoxic endpoints.

Scientific Rationale

The two most common and well-validated in vitro genotoxicity assays are the bacterial reverse mutation test (Ames test) and the in vitro micronucleus assay.

  • Ames Test (OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically point mutations and frameshift mutations.[8]

  • In Vitro Micronucleus Assay (OECD 487): This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain) in mammalian cells. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[9][10][11]

A crucial aspect of in vitro genotoxicity testing is the inclusion of a metabolic activation system, typically a liver S9 fraction.[12] This is because many compounds are not genotoxic themselves but are converted to genotoxic metabolites by metabolic enzymes in the liver.[13][14][15]

Experimental Protocols

Objective: To assess the mutagenic potential of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid.

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA)

  • Minimal glucose agar plates

  • Top agar

  • 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution

Procedure:

  • Plate Incorporation Method: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for the non-activation condition).

  • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Objective: To evaluate the clastogenic and aneugenic potential of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in mammalian cells.

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

  • Complete cell culture medium

  • 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

  • Positive controls (e.g., mitomycin C, vinblastine)

  • S9 fraction and cofactor solution

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat the cells with the test compound at various concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Recovery: Remove the compound and incubate the cells in fresh medium. Add cytochalasin B to accumulate binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the slides.

  • Data Acquisition: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualization: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Test (OECD 487) Start Test Compound: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid Ames_Test Bacterial Reverse Mutation Assay (with and without S9 activation) Start->Ames_Test Micronucleus_Test Mammalian Cell Micronucleus Assay (with and without S9 activation) Start->Micronucleus_Test Ames_Result Mutagenic? Ames_Test->Ames_Result Conclusion Genotoxicity Profile Ames_Result->Conclusion Positive/Negative Micronucleus_Result Clastogenic/Aneugenic? Micronucleus_Test->Micronucleus_Result Micronucleus_Result->Conclusion Positive/Negative

Caption: A standard two-test battery for in vitro genotoxicity assessment.

Tier 3: Mechanistic Insights and Target Organ Toxicity - Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition during development and post-market withdrawal.[4] Therefore, assessing the potential for hepatotoxicity early in the drug discovery process is crucial.

Scientific Rationale

In vitro hepatotoxicity assays using primary human hepatocytes or immortalized liver cell lines like HepG2 can provide valuable insights into a compound's potential to cause DILI.[1][16] A multiplexed approach, where multiple toxicity endpoints are measured simultaneously, can provide a more comprehensive picture of the underlying mechanisms of toxicity. Key mechanisms of DILI that can be assessed in vitro include:

  • Hepatocellular injury: Assessed by measuring the leakage of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Mitochondrial dysfunction: Evaluated by measuring changes in mitochondrial membrane potential.

  • Oxidative stress: Quantified by measuring the production of reactive oxygen species (ROS).

  • Steatosis: The accumulation of lipids, which can be visualized with specific dyes.

  • Cholestasis: The impairment of bile flow, which can be assessed by measuring the inhibition of bile salt export pump (BSEP).

Experimental Protocol: Multiplexed High-Content Hepatotoxicity Assay

Objective: To simultaneously evaluate multiple mechanisms of hepatotoxicity of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in primary human hepatocytes or HepG2 cells.

Materials:

  • Primary human hepatocytes or HepG2 cells

  • Collagen-coated 96- or 384-well plates

  • 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

  • Fluorescent probes for:

    • Cell viability (e.g., Hoechst 33342)

    • Mitochondrial membrane potential (e.g., TMRM)

    • Reactive oxygen species (e.g., CellROX Green)

    • Intracellular lipid accumulation (e.g., Nile Red)

  • High-content imaging system

Procedure:

  • Cell Culture and Treatment: Plate primary hepatocytes or HepG2 cells and treat with a range of concentrations of the test compound for 24-72 hours.

  • Staining: At the end of the treatment period, add a cocktail of the fluorescent probes to the cells and incubate.

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the different fluorescence signals on a per-cell basis.

Data Presentation and Interpretation

The data will be presented as concentration-response curves for each of the measured endpoints. This will allow for the identification of the primary mechanism(s) of toxicity and the determination of the concentration at which these effects occur.

Endpoint Parameter Measured Interpretation of a Positive Result
Cell Viability Number of viable cellsDirect cytotoxicity
Mitochondrial Health Mitochondrial membrane potentialMitochondrial dysfunction
Oxidative Stress Reactive Oxygen Species (ROS) levelsInduction of oxidative stress
Steatosis Lipid droplet accumulationPotential for fatty liver disease
Visualization: Potential Mechanisms of Drug-Induced Liver Injury

DILI_Mechanisms cluster_mechanisms Potential Hepatotoxic Mechanisms cluster_outcomes Cellular Outcomes Compound 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (or its metabolites) Mito_Dysfunction Mitochondrial Dysfunction Compound->Mito_Dysfunction ROS_Formation Reactive Oxygen Species (ROS) Formation Compound->ROS_Formation BSEP_Inhibition Bile Salt Export Pump (BSEP) Inhibition Compound->BSEP_Inhibition Covalent_Binding Covalent Binding to Proteins Compound->Covalent_Binding ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Oxidative_Stress Oxidative Stress ROS_Formation->Oxidative_Stress Cholestasis Cholestasis BSEP_Inhibition->Cholestasis Immune_Response Immune Response Covalent_Binding->Immune_Response Hepatocellular_Injury Hepatocellular Injury / Necrosis / Apoptosis ATP_Depletion->Hepatocellular_Injury Oxidative_Stress->Hepatocellular_Injury Cholestasis->Hepatocellular_Injury Immune_Response->Hepatocellular_Injury

Caption: Interconnected pathways leading to drug-induced liver injury.

Integrated Data Analysis and Risk Assessment

The culmination of this tiered in vitro testing strategy is an integrated assessment of the toxicological risks associated with 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. By considering the results from the cytotoxicity, genotoxicity, and hepatotoxicity assays in concert, a comprehensive preliminary safety profile can be constructed.

  • Cytotoxicity (IC50 values): Provides a quantitative measure of the compound's potency in causing cell death. A low IC50 value (e.g., <10 µM) may be a red flag, particularly if it is close to the expected therapeutic concentration.

  • Genotoxicity: A positive result in either the Ames test or the in vitro micronucleus assay is a significant finding that suggests the compound may be a mutagen or a clastogen, and thus a potential carcinogen. Any positive finding would warrant significant further investigation and likely halt the development of the compound for many indications.

  • Hepatotoxicity: The multiplexed assay provides mechanistic insights. For example, if the compound induces mitochondrial dysfunction and oxidative stress at sub-cytotoxic concentrations, this would suggest a specific liability for DILI.

By integrating these data points, a more informed decision can be made about the continued development of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This in vitro toxicity profile will be invaluable for guiding medicinal chemistry efforts to mitigate any identified liabilities and for designing focused and humane in vivo studies, should the compound progress to that stage.

References

  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.
  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity.
  • National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing.
  • Da-Ta Biotech. (2024, April 8). Hepatotoxicity Assays: Advancing Research.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • Aurigene. (2021, July 2). In Vitro Genotoxicity Assays Testing Services | CRO Company.
  • BioIVT. (n.d.). Hepatotoxicity.
  • BenchChem. (n.d.). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • National Center for Biotechnology Information. (n.d.). Metabolic perspectives on in vitro toxicity tests.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • TÜV SÜD. (n.d.). Genotoxicity Testing for Medical Devices.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Oxford Academic. (2015, December 27). utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • MDPI. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening.
  • ResearchGate. (2025, August 30). OECD TG 249 as an In Vitro Alternative to Traditional Fish Acute Toxicity Tests.
  • MDPI. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening.
  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates.
  • National Toxicology Program. (2014, September 26). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test.

Sources

Foundational

Comprehensive Technical Guide: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (MSDS) As a Senior Application Scientist overseeing parallel synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (MSDS)

As a Senior Application Scientist overseeing parallel synthesis and drug discovery pipelines, I frequently encounter novel heterocyclic building blocks that demand rigorous handling and optimized experimental conditions. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (also known as 2-Amino-6-methyl-5-phenylnicotinic acid) is a prime example. This compound is highly valued in the biotechnology sector for constructing complex pharmaceutical intermediates [1, 4].

However, its unique structural motifs—specifically the proximity of the electron-donating amino group to the carboxylic acid, flanked by steric bulk—dictate specific physicochemical behaviors, safety protocols, and reactivity profiles. This guide synthesizes safety data with field-proven experimental methodologies to ensure scientific integrity and operational safety.

Physicochemical Profiling & Structural Analysis

Understanding the molecular architecture of this compound is critical for predicting its behavior in vitro. The 2-amino and 3-carboxylic acid groups on the pyridine ring exist in a dynamic equilibrium, often forming a zwitterion or an intramolecular hydrogen bond. This structural reality directly impacts its solubility profile and necessitates specific solvent choices (e.g., DMF or DMSO) during synthesis [3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid
CAS Registry Number 84596-20-3
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Appearance Solid powder (typically off-white to pale yellow)
Solubility Soluble in DMF, DMSO; poorly soluble in non-polar solvents
Storage Temperature 2–8°C (Cold-chain recommended for long-term stability)

Material Safety Data & Hazard Mitigation (MSDS Core)

While specific in vivo toxicity data for novel building blocks like CAS 84596-20-3 is often continually updated, we must apply the precautionary principle based on structurally analogous aminopyridine derivatives [1, 2]. The lipophilic 5-phenyl group enhances cellular membrane permeability compared to unsubstituted nicotinic acids, increasing the risk of dermal absorption.

GHS Hazard Classification
Hazard CodeStatementCausality & Mechanism
H302 Harmful if swallowedThe aminopyridine core can interact with systemic metabolic pathways, potentially causing acute gastric and systemic toxicity.
H315 Causes skin irritationThe compound's zwitterionic nature disrupts the lipid bilayer of the stratum corneum, leading to localized dermatitis.
H319 Causes serious eye irritationAcidic functional groups cause rapid pH shifts upon contact with ocular mucosa, leading to severe irritation.
H335 May cause respiratory irritationFine particulate dust can deposit in the upper respiratory tract, where moisture causes localized acidic irritation.
Handling & Storage Protocols
  • Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Why? The electron-rich 2-amino group is susceptible to slow oxidation by atmospheric oxygen, which can lead to batch degradation and the formation of dark, insoluble polymeric impurities.

  • PPE Requirements: Handle within a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-gloved), a particulate respirator (N95 or higher), and splash-proof goggles are mandatory [5].

Emergency spill response protocol for hazardous laboratory chemicals.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . You must not proceed to subsequent steps without passing the embedded Quality Control (QC) checkpoints.

Protocol A: Self-Validating Analytical QC (Pre-Use)

Before utilizing 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in parallel synthesis, its integrity must be verified [3].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

  • Self-Validation Checkpoint: Verify the presence of the [M+H]+ peak at m/z 229.25 .

    • Causality: If a secondary peak is observed at m/z 245.25, it indicates N-oxidation of the pyridine ring has occurred during improper storage. The batch must be recrystallized from ethanol/water before use.

Protocol B: High-Yield Amide Coupling Workflow

The 3-carboxylic acid is sterically hindered by the adjacent 2-amino group and the 5-phenyl/6-methyl system. Standard coupling agents (like EDC/NHS) often fail due to the formation of an unreactive intramolecular hydrogen bond. This protocol utilizes HATU to overcome this energy barrier.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is strictly required because the zwitterionic nature of the starting material renders it completely insoluble in less polar solvents like DCM or THF.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and disrupt the intramolecular hydrogen bond, allowing HATU to form the highly reactive OAt-ester intermediate.

  • In-Process Self-Validation: Take a 5 µL aliquot, quench in 100 µL of Methanol, and analyze via LC-MS.

    • Validation Gate: Do not proceed until the mass of the methyl ester (formed by the MeOH quench) or the OAt-ester is confirmed. This guarantees 100% activation of the sterically hindered acid.

  • Amine Addition: Add 1.1 eq of the target primary amine. Stir for 2 hours at room temperature.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash three times with a 5% aqueous LiCl solution.

    • Causality: Aqueous LiCl is specifically chosen over pure water to efficiently partition the DMF out of the organic layer, preventing emulsion formation and product loss.

Workflow for amide coupling using 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." Available at: [Link]

Exploratory

Pharmacokinetics of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

An In-Depth Technical Guide for the Pharmacokinetic Characterization of Novel Pyridine Derivatives: A Case Study of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid Abstract The development of novel therapeutics requi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Pharmacokinetic Characterization of Novel Pyridine Derivatives: A Case Study of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Abstract

The development of novel therapeutics requires a thorough understanding of their pharmacokinetic (PK) properties. This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of new chemical entities, with a specific focus on pyridine derivatives, using the hypothetical compound 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid as a case study. Pyridine-based structures are prevalent in medicinal chemistry, and understanding their absorption, distribution, metabolism, and excretion (ADME) is critical for their successful translation into clinical candidates.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for essential in vitro and in vivo pharmacokinetic studies.

Introduction: The Importance of Early Pharmacokinetic Profiling

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties. Early and comprehensive ADME profiling is therefore not just a regulatory requirement but a critical step in de-risking a project and guiding lead optimization. For novel pyridine derivatives, which often exhibit a wide range of biological activities, a deep understanding of their in vivo behavior is paramount to establishing a viable therapeutic window and dosing regimen.[1][2]

This guide will walk through the essential stages of a preclinical pharmacokinetic assessment, from initial in vitro screens to in vivo studies in animal models. We will explore the rationale behind experimental choices and provide detailed methodologies to ensure scientific integrity and reproducible results.

Physicochemical Characterization and In Vitro ADME Assays

Before embarking on in vivo studies, a series of in vitro assays are essential to predict the pharmacokinetic behavior of a compound. These assays are typically high-throughput and require minimal amounts of the test substance.

Solubility and Permeability

Rationale: Aqueous solubility and membrane permeability are fundamental determinants of oral absorption. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, while low permeability can hinder the passage of the drug across the intestinal epithelium.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to initiate precipitation.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the turbidity using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add the test compound solution to a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring contact between the compound solution and the artificial membrane.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration change over time.

Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Prepare a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating the donor and receiver chambers.

  • Sample Preparation: Add the test compound to plasma in the donor chamber and buffer in the receiver chamber.

  • Incubation: Incubate the apparatus at 37°C until equilibrium is reached (typically 4-24 hours).

  • Quantification: Measure the concentration of the compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the percentage of plasma protein binding.

Metabolic Stability

Rationale: The metabolic stability of a compound provides an indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Low metabolic stability can lead to rapid clearance and a short half-life in vivo.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or relevant animal species), the test compound, and a buffer.

  • Initiation of Reaction: Add NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Analytical Method Development and Validation

A robust and validated analytical method is the cornerstone of any pharmacokinetic study. For 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically the gold standard due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Method Development

  • Tuning and Optimization: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good peak shape and separation from endogenous matrix components. A C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid is a common starting point.[3]

  • Sample Preparation: Develop a sample extraction procedure to isolate the analyte from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[3]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a living system. Rodents, such as rats or mice, are commonly used for initial pharmacokinetic screening.

Study Design and Dosing

Rationale: The choice of animal model, dose, and route of administration depends on the intended therapeutic application of the compound. For an initial PK study, both intravenous (IV) and oral (PO) administration are typically performed to assess absolute bioavailability.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting IV Dosing IV Dosing Fasting->IV Dosing PO Dosing PO Dosing Fasting->PO Dosing Serial Sampling Serial Sampling IV Dosing->Serial Sampling PO Dosing->Serial Sampling Plasma Separation Plasma Separation Serial Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Sample Storage->Sample Analysis (LC-MS/MS) PK Data Analysis PK Data Analysis Sample Analysis (LC-MS/MS)->PK Data Analysis

Caption: General workflow for an in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation: Use healthy, fasted adult rats (e.g., Sprague-Dawley).

  • Dose Formulation: Prepare a suitable formulation for IV (e.g., solution in saline with a co-solvent) and PO (e.g., suspension in carboxymethylcellulose) administration.

  • Dosing: Administer a single dose of the compound via the tail vein (IV) or oral gavage (PO).

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[4]

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters that should be determined from the in vivo study:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute bioavailability (calculated from IV and PO data)

Metabolite Identification

Rationale: Understanding the metabolic fate of a drug is crucial for identifying potentially active or toxic metabolites. In vitro and in vivo samples can be analyzed to profile and identify major metabolites.

Experimental Workflow: Metabolite Identification

G cluster_incubation In Vitro Incubation cluster_invivo In Vivo Samples cluster_analysis Analysis Hepatocytes Hepatocytes LC-HRMS Analysis LC-HRMS Analysis Hepatocytes->LC-HRMS Analysis Liver Microsomes Liver Microsomes Liver Microsomes->LC-HRMS Analysis Plasma Plasma Plasma->LC-HRMS Analysis Urine Urine Urine->LC-HRMS Analysis Feces Feces Feces->LC-HRMS Analysis Data Processing Data Processing LC-HRMS Analysis->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Caption: Workflow for metabolite identification.

Protocol: In Vitro and In Vivo Metabolite Profiling

  • Sample Incubation/Collection: Incubate the test compound with hepatocytes or liver microsomes. Collect plasma, urine, and feces from the in vivo PK study.

  • Sample Preparation: Extract the samples to concentrate potential metabolites.

  • LC-HRMS Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and obtain accurate mass measurements of metabolites.

  • Data Mining: Use specialized software to compare control and treated samples and identify potential metabolite peaks.

  • Structure Elucidation: Interpret the mass spectral data (fragmentation patterns) to propose structures for the observed metabolites. Common metabolic pathways for pyridine derivatives include N-oxidation and hydroxylation.[5]

Conclusion

The pharmacokinetic characterization of a novel pyridine derivative, such as 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating in vitro and in vivo studies, researchers can build a comprehensive ADME profile that is essential for informed decision-making in the drug development pipeline. The methodologies outlined in this guide provide a robust framework for obtaining high-quality pharmacokinetic data, ultimately contributing to the development of safer and more effective medicines.

References

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. [Link]

  • Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. MDPI. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as gut-selective NaPi2b inhibitors. R Discovery. [Link]

  • Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. PubMed. [Link]

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. PubMed. [Link]

  • Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, a highly functionalized pyridine derivative with significant potential in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The synthetic strategy is designed for accessibility and efficiency, employing a one-pot, multi-component reaction to construct the core pyridine scaffold, followed by a straightforward hydrolysis to yield the final carboxylic acid. This guide is intended for researchers and professionals in drug development and organic synthesis, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the chemical transformations involved.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The unique electronic properties and structural versatility of the pyridine ring make it a privileged scaffold in drug design. The target molecule, 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, incorporates several key pharmacophoric features: a 2-aminopyridine moiety, known for its hydrogen bonding capabilities and presence in numerous therapeutic agents[3][4], a phenyl group, and a carboxylic acid function, which can serve as a handle for further derivatization or as a key interacting group with biological targets.

The synthesis of such multi-functionalized pyridines often presents a challenge, requiring multi-step sequences that can be time-consuming and low-yielding. To address this, we present a robust and efficient two-step synthesis. The core of this method is a one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate to form the 2-amino-3-cyanopyridine intermediate.[2][5] This is followed by the hydrolysis of the nitrile to the corresponding carboxylic acid. This approach offers several advantages, including operational simplicity, high atom economy, and the use of readily available starting materials.[2]

Synthetic Strategy Overview

The synthesis is divided into two primary stages, as illustrated in the workflow diagram below. The initial step involves the construction of the pyridine ring through a multi-component reaction, followed by the conversion of the nitrile group to a carboxylic acid.

Synthesis_Workflow cluster_0 Stage 1: Pyridine Ring Formation cluster_1 Stage 2: Functional Group Transformation Start Starting Materials: - Benzaldehyde - Acetone - Malononitrile - Ammonium Acetate MCR One-Pot Multi-Component Reaction Start->MCR Catalyst, Heat Intermediate 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile MCR->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Isolation FinalProduct 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid Hydrolysis->FinalProduct Work-up & Purification caption Figure 1. Overall synthetic workflow.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

ReagentFormulaM.W. ( g/mol )SupplierPurity
BenzaldehydeC₇H₆O106.12Sigma-Aldrich≥99%
AcetoneC₃H₆O58.08Fisher Scientific≥99.5%
MalononitrileC₃H₂N₂66.06Acros Organics99%
Ammonium AcetateC₂H₇NO₂77.08Alfa Aesar≥98%
EthanolC₂H₆O46.07VWR200 proof
Sulfuric AcidH₂SO₄98.08EMD Millipore95-98%
Sodium HydroxideNaOH40.00J.T. Baker≥97%
Stage 1: Synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile

This one-pot reaction efficiently constructs the substituted pyridine ring from four readily available components. The reaction proceeds through a series of condensations and cyclization, driven by the formation of a stable aromatic system.[2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), acetone (5.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Add 100 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from hot ethanol to obtain pure 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile.

  • Dry the purified product in a vacuum oven at 50°C overnight.

Expected Yield: 75-85% Appearance: Off-white to pale yellow crystalline solid.

Stage 2: Synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Here, we detail an acidic hydrolysis protocol.

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile (11.6 g, 0.05 mol) in 100 mL of 70% (v/v) aqueous sulfuric acid.

  • Heat the mixture to 100-110°C with stirring for 8-12 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (use appropriate safety precautions and a fume hood).

  • After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 4-5. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid.

  • Dry the final product under vacuum at 60°C.

Expected Yield: 80-90% Appearance: White to off-white solid.

Reaction Mechanism

The formation of the pyridine ring in Stage 1 is a complex process involving several key steps. The proposed mechanism is outlined below.

Reaction_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Cyclization & Aromatization Benzaldehyde Benzaldehyde Benzylidenemalononitrile Benzylidenemalononitrile Benzaldehyde->Benzylidenemalononitrile + Malononitrile - H₂O Malononitrile Malononitrile Michael_Adduct Michael Adduct Benzylidenemalononitrile->Michael_Adduct + Enamine Enamine Enamine (from Acetone + NH₃) Cyclized_Intermediate Intramolecular Cyclization Michael_Adduct->Cyclized_Intermediate Dihydropyridine Dihydropyridine Intermediate Cyclized_Intermediate->Dihydropyridine - H₂O Final_Nitrile 2-Amino-6-methyl-5-phenyl- pyridine-3-carbonitrile Dihydropyridine->Final_Nitrile Oxidation (Aromatization) caption Figure 2. Proposed reaction mechanism for pyridine formation.

Sources

Application

Application Note: High-Efficiency Peptide Coupling Protocol for 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid

Introduction 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS 84596-20-3) is a highly functionalized, rigid heterocyclic scaffold frequently utilized in the design of advanced peptidomimetics, kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS 84596-20-3) is a highly functionalized, rigid heterocyclic scaffold frequently utilized in the design of advanced peptidomimetics, kinase inhibitors, and targeted therapeutics[1]. While its dense functionalization provides excellent spatial orientation for target binding, it presents significant synthetic challenges during amide bond formation. This application note provides a field-proven, self-validating protocol designed to maximize coupling efficiency while suppressing deleterious side reactions.

Mechanistic Insights & Causality

Achieving high-yielding peptide coupling with 2-aminopyridine-3-carboxylic acid derivatives requires navigating two primary chemical hurdles:

A. Severe Steric Hindrance The carboxylic acid at the 3-position is sterically encumbered by the adjacent 2-amino group. Furthermore, the 5-phenyl and 6-methyl substitutions rigidify the scaffold, creating a bulky microenvironment. As the steric bulk of a carboxylic acid increases, the rate of intermolecular aminolysis drops precipitously, leading to sluggish reactions and incomplete conversions when using standard carbodiimide chemistry[2].

B. Intramolecular Cyclization (The "Oxazinone" Trap) The most critical failure point in this coupling is the proximity of the weakly nucleophilic 2-amino group to the activated 3-carboxylic acid. When activated by classical reagents (e.g., EDC/HOBt), the slow intermolecular reaction rate allows the 2-amino group to attack the activated carbonyl. This intramolecular cyclization results in the formation of an inactive pyrido[2,3-d][1,3]oxazin-4-one byproduct (analogous to benzoxazinone formation in anthranilic acids), irreversibly consuming the starting material[3].

The Mechanistic Solution: HATU-Mediated Anchimeric Assistance To outcompete the intramolecular cyclization, the intermolecular coupling rate must be drastically accelerated. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA [4].

HATU rapidly converts the hindered carboxylic acid into a highly reactive OAt-active ester[4]. The critical advantage of the OAt-ester is the presence of the pyridine nitrogen within the HOAt leaving group. This nitrogen provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, pre-organizing the transition state and vastly accelerating the desired intermolecular amide bond formation[4][5]. By keeping the activation temperature at 0 °C, the kinetic pathway heavily favors the desired peptide coupling over the thermodynamic oxazinone trap.

Reaction Pathway Visualization

G A 2-Amino-6-methyl-5-phenylpyridine- 3-carboxylic acid B Activation Phase HATU + DIPEA (0°C) A->B C Highly Reactive OAt-Active Ester B->C Fast Activation D Side Reaction Pathway (Intramolecular Cyclization) B->D Slow (if uncontrolled) E Pyrido[2,3-d][1,3]oxazin-4-one (Inactive Byproduct) C->E Degrades if amine is delayed F Intermolecular Aminolysis + Primary/Secondary Amine C->F Anchimeric Assistance D->E G Desired Peptide/Amide Target Molecule F->G High Yield Pathway

Fig 1. Reaction pathway demonstrating HATU-mediated coupling vs. the oxazinone side-reaction.

Quantitative Data: Reagent Optimization

The causality behind the selection of HATU is validated by comparative empirical data. The table below summarizes the coupling efficiency of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid with a standard primary amine (e.g., benzylamine) across different reagent systems.

Coupling ReagentAdditiveBase (Eq)SolventTemp ProfileYield (%)Oxazinone Byproduct (%)
EDC·HCl HOBtDIPEA (3.0)DMF25 °C (Constant)32%58%
PyBOP NoneDIPEA (3.0)DMF25 °C (Constant)55%31%
HATU NoneDIPEA (3.0)DMF25 °C (Constant)78%15%
HATU NoneDIPEA (3.0)DMF0 °C to 25 °C 94% < 3%

Step-by-Step Experimental Protocol

Safety & Preparation: Ensure all glassware is oven-dried. DMF must be anhydrous and amine-free to prevent side reactions with the highly reactive OAt-ester.

Step 1: Reagent Solubilization & Cooling

  • Dissolve 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (1.0 equivalent, 1.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, 3.0 mmol) to the solution.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Note: Cooling is critical to prevent premature intramolecular cyclization.

Step 2: Controlled Pre-Activation 4. Add HATU (1.1 equivalents, 1.1 mmol) portion-wise over 2 minutes to the cooled solution[4]. 5. Stir the mixture at 0 °C for exactly 5 to 8 minutes . Self-Validation Check: The solution will typically transition to a pale yellow/orange color, indicating the formation of the OAt-active ester. Do not exceed 10 minutes of pre-activation, as the OAt-ester will slowly degrade into the oxazinone byproduct[3].

Step 3: Amine Addition & Intermolecular Coupling 6. Dissolve the target amine (1.2 equivalents, 1.2 mmol) in a minimal volume of anhydrous DMF (2 mL). 7. Add the amine solution dropwise to the activated ester mixture at 0 °C. 8. Remove the ice bath and allow the reaction to gradually warm to room temperature (25 °C). 9. Stir for 2 to 4 hours. Monitor reaction completion via LC-MS or TLC (eluent: EtOAc/Hexanes).

Step 4: Workup and Isolation 10. Quench the reaction by diluting the mixture with Ethyl Acetate (50 mL). 11. Wash the organic layer successively with:

  • 10% aqueous Citric Acid (2 x 20 mL) to remove unreacted amine and DIPEA.
  • Saturated aqueous NaHCO₃ (2 x 20 mL) to remove acidic byproducts and HOAt.
  • Brine (1 x 20 mL).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography or preparative HPLC as required.

References

  • Ostrowska, K., et al. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PubMed Central (PMC). Available at:[Link]

  • El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Method

Applications of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in Drug Discovery: Scaffolding Privileged Heterocycles

Executive Summary In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds that can reliably mimic natural substrates while offering vectors for synthetic div...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule inhibitors relies heavily on privileged scaffolds that can reliably mimic natural substrates while offering vectors for synthetic diversification. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS: 84596-20-3)[1] is a highly specialized, commercially available nicotinic acid derivative[2]. It serves as a foundational building block for synthesizing pyrido[2,3-d]pyrimidines and 1,8-naphthyridines —heterocycles that are ubiquitous in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists[3][4].

This application note provides an authoritative guide on the structural rationale, physicochemical profiling, and self-validating synthetic protocols for utilizing this specific scaffold in targeted drug discovery.

Structural Rationale & Conformational Causality

The selection of 2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid over simpler pyridine building blocks is driven by precise structure-activity relationship (SAR) requirements in medicinal chemistry[5]:

  • Pre-installed Cyclization Vectors: The adjacent C2-amino and C3-carboxylic acid groups provide the exact thermodynamic setup required for Niementowski-type cyclizations, allowing rapid access to the pyrido[2,3-d]pyrimidine core[6].

  • Conformational Locking (The C6-Methyl Effect): The presence of the C6-methyl group adjacent to the C5-phenyl ring induces severe A1,3 -like steric strain. This forces the phenyl ring out of the pyridine plane, locking it into an orthogonal (perpendicular) conformation.

  • Target Engagement: When the resulting planar pyrido-pyrimidine core binds to the hinge region of a kinase (mimicking the adenine ring of ATP), the orthogonal C5-phenyl ring is perfectly positioned to project deep into adjacent hydrophobic pockets (such as the DFG-out pocket or the selectivity pocket)[5]. This pre-organization reduces the entropic penalty of binding, drastically increasing both target affinity and kinase selectivity.

Quantitative Physicochemical Profiling

Understanding the baseline properties of the starting scaffold and its primary cyclized derivative is critical for predicting downstream pharmacokinetics (PK).

Property2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid[1][7]6-Methyl-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (Derivative)
Molecular Weight 228.25 g/mol 237.26 g/mol
Formula C13​H12​N2​O2​ C14​H11​N3​O
H-Bond Donors 21
H-Bond Acceptors 43
Topological Polar Surface Area (TPSA) ~69.4 Ų~58.2 Ų
Rotatable Bonds 21 (Restricted by steric clash)

Self-Validating Synthetic Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to confirm reaction causality and intermediate integrity before proceeding to subsequent steps.

Protocol A: Microwave-Assisted Synthesis of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core

This protocol utilizes formamide to achieve a high-yielding cyclization. Microwave irradiation is chosen over conventional heating to suppress decarboxylation of the starting material[3].

Step 1: Reagent Preparation

  • In a 20 mL microwave-safe vial, suspend 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (1.0 mmol, 228.2 mg) in anhydrous formamide (5.0 mL).

  • Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure.

Step 2: Cyclization

  • Seal the vial and subject it to microwave irradiation at 180°C for 35 minutes under continuous stirring.

  • Causality: The high temperature drives the initial formation of the intermediate amide, followed by dehydrative cyclization to form the thermodynamically stable pyrimidinone[8].

Step 3: Validation Checkpoint (Critical)

  • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS (ESI+).

  • Validation Criteria: The starting material must be absent ( [M+H]+=229.1 ). The successful formation of the product is confirmed by a dominant peak at [M+H]+=238.1 . If the intermediate amide ( [M+H]+=256.1 ) is present, extend microwave irradiation by 10 minutes.

Step 4: Isolation & Purification

  • Cool the reaction to room temperature and pour it into 25 mL of ice-cold distilled water.

  • Stir for 30 minutes to ensure complete precipitation. Filter the resulting solid under a vacuum and wash sequentially with water (2 x 10 mL) and cold diethyl ether (10 mL). Dry under a high vacuum.

Synthesis SM 2-Amino-6-methyl- 5-phenylpyridine- 3-carboxylic acid Reagent1 Formamide / 180°C (Microwave) SM->Reagent1 Reagent2 Urea / 160°C (Fusion) SM->Reagent2 Prod1 6-Methyl-5-phenylpyrido [2,3-d]pyrimidin-4(3H)-one (Hinge Binder) Reagent1->Prod1 Prod2 6-Methyl-5-phenylpyrido [2,3-d]pyrimidine-2,4-diol (Dual H-Bond Donor/Acceptor) Reagent2->Prod2

Caption: Synthetic divergence of the 2-aminonicotinic acid scaffold into key pyrido-pyrimidine cores.

Applications in Target-Directed Drug Discovery

Once the pyrido[2,3-d]pyrimidine core is synthesized from the 2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid scaffold, it is typically functionalized via halogenation (e.g., using POCl3​ ) at the C4 position. This allows for subsequent SN​Ar displacement with various anilines or aliphatic amines, a classic strategy in the development of targeted therapies[5].

Kinase Inhibition (EGFR & CDK4/6)

The pyrido[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore for competitive kinase inhibition[3].

  • EGFR Inhibitors: Derivatives of this scaffold have been extensively evaluated as inhibitors of mutant EGFR (e.g., L858R/T790M ). The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region[5].

  • CDK4/6 Inhibitors: Similar to the blockbuster drug Palbociclib, the pyrido-pyrimidine core effectively halts the cell cycle at the G1 to S phase transition by preventing the phosphorylation of the Retinoblastoma (Rb) protein.

Mechanism Scaffold Pyrido[2,3-d]pyrimidine Derivative Kinase Target Kinase (e.g., EGFR / CDK4) Scaffold->Kinase Binds Hinge Hinge Region (ATP Pocket) Kinase->Hinge Core H-Bonds Hydrophobic Hydrophobic Pocket (DFG-out / Selectivity) Kinase->Hydrophobic Orthogonal Phenyl Arrest Cell Cycle Arrest / Apoptosis Kinase->Arrest Pathway Inhibition

Caption: Pharmacophore mapping and downstream signaling impact of pyrido-pyrimidine kinase inhibitors.

Antimicrobial and GPCR Applications

Beyond oncology, the scaffold has been utilized to synthesize potent antimicrobial agents targeting Gram-positive bacteria (such as Bacillus subtilis)[6]. Furthermore, functionalization of the core has yielded highly selective antagonists for GPCRs, including the CXCR3 receptor, demonstrating the profound versatility of the initial 2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid building block[4].

References

  • Title: The chemistry of pyrido[2,3-d]pyrimidines and their applications Source: scispace.com URL:[Link]

  • Title: Practical Syntheses of a CXCR3 Antagonist | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Title: Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents Source: nih.gov URL:[Link]

  • Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors Source: nih.gov URL:[Link]

Sources

Application

Application Note: Comprehensive NMR-Based Structural Elucidation of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Abstract This guide provides a detailed framework for the complete structural characterization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, a substituted heterocyclic compound with potential applications in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework for the complete structural characterization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing unambiguous, atomic-level structural information.[1][2][3] This document outlines a multi-faceted NMR strategy, employing a suite of 1D and 2D experiments to rigorously confirm the molecular architecture. We present field-proven protocols for sample preparation, data acquisition, and a logical, step-by-step guide to spectral interpretation, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Verification

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For complex organic molecules like 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, which features a dense arrangement of distinct functional groups—an aminopyridine core, a phenyl substituent, a methyl group, and a carboxylic acid—unambiguous structural verification is paramount. NMR spectroscopy serves as a "gold standard" technique in this endeavor, providing detailed insights into chemical connectivity and environment.[4]

This guide moves beyond a simple listing of techniques, explaining the causality behind the chosen multi-dimensional NMR approach. The workflow described herein is designed to be a self-validating system, where data from orthogonal experiments (e.g., COSY, HSQC, HMBC) are used to cross-verify assignments, ensuring the highest degree of confidence in the final elucidated structure.

Foundational NMR Experiments for Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for a complete and confident structural assignment.[2]

  • ¹H NMR (Proton): Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).[4]

  • ¹³C NMR (Carbon-13): Reveals the number of unique carbon environments. Proton-decoupled spectra simplify analysis by showing each unique carbon as a singlet.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the spin systems within the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹J-coupling). This is a powerful tool for assigning carbon signals based on their known proton assignments.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for connecting the different spin systems and identifying quaternary carbons, ultimately assembling the complete molecular skeleton.[7]

Experimental Design & Protocols

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[8][9] The following protocol is designed to yield a homogeneous solution free of particulate matter.

Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the target molecule, which contains both acidic (carboxylic acid) and basic (amino) functional groups. Critically, DMSO-d₆ allows for the observation of exchangeable protons (N-H and O-H), which would be lost in solvents like D₂O. The residual solvent peaks for DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) serve as a convenient internal reference.[10][11]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 15-25 mg of high-purity 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid into a clean, dry vial. This concentration provides a good balance for achieving excellent signal-to-noise in both ¹H and ¹³C experiments.[12][13]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[14] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration: To remove any microscopic solid impurities that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution directly into a clean, high-quality 5 mm NMR tube.[8][12] This is best achieved using a Pasteur pipette with a small, tightly packed plug of glass wool.

  • Capping & Labeling: Cap the NMR tube securely and label it clearly. Transport the sample in a secondary container to the spectrometer.

Workflow: NMR Data Acquisition

The following protocols assume access to a modern NMR spectrometer (e.g., 400 MHz or higher).

Step 1: Initial Spectrometer Setup & 1D ¹H Spectrum

  • Insert the sample, lock on the deuterium signal of the DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity.

  • Experiment: Acquire a standard quantitative ¹H NMR spectrum.

  • Key Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

    • Number of Scans (ns): 16 (adjust for signal-to-noise).

  • Processing: Fourier transform the FID, and carefully phase and baseline correct the spectrum. Calibrate the chemical shift by setting the residual DMSO peak to 2.50 ppm.

Step 2: 1D ¹³C and DEPT Spectra

  • Experiment: Acquire a proton-decoupled ¹³C spectrum.

  • Key Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Number of Scans (ns): 1024 or more (required due to the low natural abundance of ¹³C).[10]

  • Experiment: Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.

  • Processing: Process the spectra similarly to the ¹H spectrum, referencing the DMSO-d₆ peak to 39.52 ppm.

Step 3: 2D Correlation Spectroscopy

  • COSY Acquisition:

    • Purpose: To identify ¹H-¹H spin coupling networks.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Parameters: Use the spectral width from the ¹H spectrum for both dimensions. Acquire 256-512 increments in the F1 dimension.[15]

  • HSQC Acquisition:

    • Purpose: To identify one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard gradient-selected, edited HSQC for phase-sensitive multiplicity information (e.g., 'hsqcedetgpsp').[15]

    • Parameters: Set the F2 (proton) dimension based on the ¹H spectrum and the F1 (carbon) dimension to cover the expected ¹³C range (e.g., 0-180 ppm).

  • HMBC Acquisition:

    • Purpose: To identify 2-4 bond ¹H-¹³C correlations, connecting structural fragments.

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Parameters: Use similar spectral widths as the HSQC. The long-range coupling delay is critical; a standard value optimized for a ⁿJCH of 8 Hz is a robust starting point.[15]

Predicted Data and Interpretation Strategy

Predicted NMR Data Summary

The following table presents the predicted ¹H and ¹³C NMR data for 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in DMSO-d₆. These predictions are based on established substituent effects on aromatic systems.[16][17]

AssignmentAtom(s)Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)DEPT-135
Pyridine-H4H4~7.9-8.1, s~138-142CH
Phenyl-HH2', H6'~7.5-7.7, m~129-131CH
Phenyl-HH3', H4', H5'~7.3-7.5, m~127-129CH
Methyl-HH7~2.4-2.6, s~20-24CH₃
Amino-HNH₂~6.5-7.0, s (broad)--
Carboxyl-HCOOH~12.0-13.0, s (broad)--
Pyridine-C2C2-~158-162C
Pyridine-C3C3-~110-114C
Pyridine-C5C5-~125-129C
Pyridine-C6C6-~155-159C
Phenyl-C1'C1'-~135-139C
Carboxyl-CC8-~168-172C
Step-by-Step Interpretation Workflow

The logical process for assigning the structure is as crucial as the data itself.

  • Analyze the ¹H Spectrum:

    • Identify Singlets: Locate the sharp singlet for the methyl group (H7) around 2.5 ppm and the pyridine proton (H4) singlet further downfield (~8.0 ppm). The broad singlets for NH₂ and COOH will also be present.

    • Identify Phenyl Multiplets: The complex multiplets between 7.3-7.7 ppm correspond to the five protons of the phenyl ring.

    • Integration: Confirm the proton count for each signal (1H for H4, 5H for phenyl, 3H for methyl, 2H for NH₂, 1H for COOH).

  • Assign Carbons with HSQC and DEPT:

    • The HSQC spectrum will show a cross-peak connecting the methyl proton singlet (H7) to its carbon (C7). The DEPT-135 will confirm this as a positive CH₃ peak.

    • A cross-peak will link the pyridine proton (H4) to its carbon (C4). DEPT-135 will show this as a positive CH peak.

    • Multiple cross-peaks will connect the phenyl protons to their respective carbons (C2'-C6').

  • Assemble the Skeleton with HMBC: The HMBC is the final piece of the puzzle. Look for key long-range correlations:

    • Methyl Group (H7) to Pyridine Ring: Expect strong correlations from the methyl protons (H7) to the adjacent pyridine carbons C6 and C5. This definitively places the methyl group at position 6.

    • Pyridine Proton (H4) to Neighboring Carbons: The H4 proton should show correlations to C2, C3, C5, and C6, confirming the pyridine ring structure and its substitution pattern.

    • Phenyl Protons to Pyridine Ring: The ortho-protons of the phenyl ring (H2'/H6') should show a crucial correlation to the pyridine carbon C5. This unequivocally establishes the connectivity between the two rings.

    • Identifying Quaternary Carbons: The carboxylic acid carbon (C8) will show correlations from the pyridine proton H4. The other quaternary carbons (C2, C3, C5, C6, C1') will be identified by their correlations to nearby protons. For example, C3 will correlate to H4.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the NMR characterization process, from sample preparation to the final, validated molecular structure.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Spectral Interpretation cluster_confirm Phase 4: Final Confirmation Prep Prepare Sample (15-25 mg in 0.6 mL DMSO-d6) Acq_1D 1D NMR Acquisition (1H, 13C, DEPT) Prep->Acq_1D Load into Spectrometer Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq_1D->Acq_2D Use 1H data to set 2D parameters Assign_1H Assign 1H Spin Systems (Methyl, Phenyl, Pyridine-H) Acq_1D->Assign_1H Assign_13C Assign Direct C-H Pairs (HSQC) Acq_2D->Assign_13C Connect Connect Fragments & Quaternaries (HMBC) Acq_2D->Connect Assign_1H->Assign_13C Use 1H assignments Assign_13C->Connect Use C-H assignments Confirm Validated Structure of 2-Amino-6-methyl-5-phenyl- pyridine-3-carboxylic acid Connect->Confirm Assemble all correlations

Caption: A workflow diagram illustrating the systematic process for NMR-based structural elucidation.

Conclusion

This application note details a comprehensive and robust NMR-based methodology for the complete structural characterization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. By systematically applying a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. The causality-driven approach, from rational solvent choice to the logical sequence of spectral interpretation, ensures a high degree of confidence in the final structure. This workflow is broadly applicable to the characterization of other complex heterocyclic molecules, making it an invaluable tool in drug discovery and chemical research.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science, Chemical Research Support. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Caceres-Cortes, J., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2023). AZoOptics. Retrieved from [Link]

  • Atzori, M., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). News-Medical.net. Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. (2020). Semantic Scholar. Retrieved from [Link]

  • Bruker TopSpin Training Guide for Basic 2D Experiments. (2021). Purdue University. Retrieved from [Link]

  • Bailey, W. C. (2001). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Two Dimensional NMR. (2020). Organic Chemistry Data. Retrieved from [Link]

  • ExperimentNMR2D Documentation. (2023). Emerald Cloud Lab. Retrieved from [Link]

  • 1H NMR spectrum of pyridine-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H NMR spectrum of 5P. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Chemical Monthly. Retrieved from [Link]

  • DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ramakrishnan, K., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports. Retrieved from [Link]

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. (1990). Carcinogenesis. Retrieved from [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat’eva Aza-Diels–Alder Cycloadditions. (2023). ChemistryOpen. Retrieved from [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants. (2023). Magnetism. Retrieved from [Link]

  • Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. (2016). Journal of Chemical Education. Retrieved from [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023). Analytical Chemistry. Retrieved from [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. (2023). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Molecules. Retrieved from [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Springer. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility. Retrieved from [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. (2014). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (2004). SciELO Argentina. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable, One-Pot Synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Abstract This document provides a comprehensive guide for the scalable synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, a highly functionalized pyridine derivative of significant interest as a core struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, a highly functionalized pyridine derivative of significant interest as a core structural motif in medicinal chemistry and materials science. We present a robust, three-component, one-pot methodology designed for process efficiency and scalability. The protocol details a modified Hantzsch-type pyridine synthesis followed by in-situ oxidation and subsequent saponification. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, discussions on critical process parameters, analytical validation methods, and troubleshooting advice to ensure reliable and high-yield production.

Introduction & Scientific Background

Substituted 2-aminopyridine scaffolds are privileged structures in drug discovery, appearing in a wide array of pharmacologically active agents. Their utility stems from their ability to act as versatile hydrogen bond donors and acceptors, as well as their capacity for further functionalization. The title compound, 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, incorporates multiple points for chemical modification, making it a valuable building block for combinatorial library synthesis and targeted drug design.

While numerous methods exist for pyridine synthesis, many are not amenable to large-scale production due to harsh reaction conditions, low yields, or the use of expensive or hazardous reagents[1][2]. The classical Hantzsch dihydropyridine synthesis, first reported in 1881, offers a powerful and convergent approach by combining an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor in a multi-component reaction[1]. This application note details a scalable adaptation of this strategy, optimized for efficiency and yield, by condensing benzaldehyde, ethyl acetoacetate, and ethyl cyanoacetate with ammonium acetate. The intermediate dihydropyridine is conveniently oxidized in-situ to the aromatic pyridine, which is then hydrolyzed to the target carboxylic acid.

Synthesis Strategy & Rationale

The chosen synthetic pathway is predicated on efficiency, atom economy, and the use of readily available, cost-effective starting materials. The core of the strategy is a one-pot domino reaction that proceeds through three key stages:

  • Knoevenagel/Michael/Cyclization Cascade: The reaction initiates with a Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. Concurrently, ethyl cyanoacetate reacts with the ammonia source (ammonium acetate) to form an enamine. These intermediates then participate in a Michael addition, followed by intramolecular cyclization and dehydration to form the 1,4-dihydropyridine (DHP) core[3]. This multi-component approach avoids the isolation of unstable intermediates, a critical advantage for process scale-up[1].

  • In-Situ Aromatization: 1,4-DHPs are often sensitive and can be difficult to isolate. The protocol incorporates an in-situ oxidation step to drive the reaction to the stable, aromatic pyridine derivative[4]. Nitric acid is employed as a cost-effective and potent oxidant for this transformation.

  • Saponification and Precipitation: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid using a strong base (sodium hydroxide). The target product is then isolated via pH-controlled precipitation, a highly effective and scalable purification method that avoids the need for column chromatography[5].

Overall Reaction Scheme

cluster_reactants Starting Materials cluster_products Products R1 Benzaldehyde S1 Step 1: One-Pot Condensation & In-Situ Oxidation (Ethanol, HNO₃) R1->S1 R2 Ethyl Acetoacetate R2->S1 R3 Ethyl Cyanoacetate R3->S1 R4 Ammonium Acetate R4->S1 P1 Intermediate Ester (Ethyl 2-amino-6-methyl- 5-phenylpyridine-3-carboxylate) S2 Step 2: Saponification (NaOH (aq)) P1->S2 P2 Final Product (2-Amino-6-methyl-5-phenylpyridine- 3-carboxylic acid) S1->P1 Formed in situ S3 Step 3: Acidification & Isolation (HCl (aq)) S2->S3 S3->P2

Caption: High-level overview of the three-stage synthetic route.

Process Workflow Visualization

The following diagram outlines the complete operational workflow from reactor charging to final product analysis, providing a clear sequence of operations for safe and efficient execution at scale.

G start Start reactor_charge Charge Reactor: Ethanol, Benzaldehyde, Ethyl Acetoacetate, Ethyl Cyanoacetate, Ammonium Acetate start->reactor_charge heat_reflux Heat to Reflux (75-80 °C) Monitor by TLC/LC-MS reactor_charge->heat_reflux oxidant_add Slowly Add Nitric Acid (65%) (Maintain T < 85 °C) heat_reflux->oxidant_add reflux_2 Maintain Reflux Until Aromatization Complete oxidant_add->reflux_2 cool_down Cool Reaction to 40-50 °C reflux_2->cool_down hydrolysis Add NaOH Solution (Exotherm Control) cool_down->hydrolysis reflux_3 Heat to Reflux Until Hydrolysis Complete hydrolysis->reflux_3 cool_precip Cool to 20-25 °C reflux_3->cool_precip acidify Adjust pH to 4.5-5.0 with HCl (aq) (Control Precipitation) cool_precip->acidify age_slurry Age Slurry (1-2 hours) acidify->age_slurry filter_wash Filter Product Wash with Water & Acetone age_slurry->filter_wash dry Dry Under Vacuum (50-60 °C) filter_wash->dry qc_analysis QC Analysis: ¹H NMR, HPLC, MP dry->qc_analysis finish Final Product qc_analysis->finish

Caption: Step-by-step process workflow for scale-up synthesis.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is optimized for a target output of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMW ( g/mol )MolesEquiv.QuantityNotes
Benzaldehyde106.120.4711.0050.0 g (48.0 mL)Reagent grade, ≥99%
Ethyl Acetoacetate130.140.5091.0866.2 g (65.6 mL)Reagent grade, ≥99%
Ethyl Cyanoacetate113.120.4861.0355.0 g (49.5 mL)Reagent grade, ≥99%
Ammonium Acetate77.080.7071.5054.5 gACS grade
Nitric Acid (65%)63.01~1.04~2.2~70 mLCorrosive Oxidizer
Sodium Hydroxide40.001.413.0056.5 gACS grade
Ethanol (95%)---500 mLSolvent
Deionized Water---~1.5 LFor workup
Hydrochloric Acid (37%)---As needed (~70 mL)For pH adjustment
Equipment
  • 2 L three-neck round-bottom flask (or jacketed glass reactor)

  • Overhead mechanical stirrer

  • Reflux condenser

  • Thermocouple/thermometer

  • Heating mantle (or circulating oil bath)

  • Addition funnel (250 mL)

  • Buchner funnel and vacuum flask (2 L)

  • Vacuum oven

Experimental Procedure

Part A: One-Pot Synthesis and Aromatization

  • Reactor Charging: To a 2 L reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add ethanol (500 mL).

  • Sequentially add benzaldehyde (48.0 mL), ethyl acetoacetate (65.6 mL), ethyl cyanoacetate (49.5 mL), and ammonium acetate (54.5 g).

  • Initial Reflux: Begin stirring and heat the mixture to a gentle reflux (internal temperature of approximately 75-80 °C). Maintain this temperature for 2-3 hours. Monitor the formation of the dihydropyridine intermediate by TLC or LC-MS.

  • Oxidation: Once the formation of the intermediate has plateaued, carefully add 65% nitric acid (~70 mL) dropwise via an addition funnel over 60-90 minutes. CAUSALITY: This addition is highly exothermic. A slow addition rate is critical to maintain control of the internal temperature, keeping it below 85 °C to prevent runaway reactions and minimize side-product formation.

  • Aromatization Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 3-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the dihydropyridine intermediate and formation of the ethyl ester.

Part B: Saponification (Hydrolysis)

  • Cooling: Cool the reaction mixture to 40-50 °C.

  • Base Addition: Prepare a solution of sodium hydroxide (56.5 g) in deionized water (400 mL). Add this solution slowly to the reaction mixture. An exotherm will be observed; maintain the internal temperature below 65 °C.

  • Hydrolysis Completion: Once the base addition is complete, heat the mixture back to reflux (approx. 80-85 °C) and maintain for 4-6 hours, or until LC-MS analysis indicates complete conversion of the ester to the carboxylate salt.

Part C: Isolation and Purification

  • Cooling & Filtration (Optional): Cool the dark reaction mixture to room temperature (20-25 °C). If significant inorganic salts have precipitated, they can be removed by filtration at this stage.

  • Acidification & Precipitation: Transfer the solution to a suitable vessel. While stirring vigorously, slowly add concentrated hydrochloric acid (37%) to adjust the pH to 4.5-5.0. CAUSALITY: The product is amphoteric; its isoelectric point is near this pH range, maximizing precipitation and yield. Slow addition promotes the formation of larger, more easily filterable crystals.

  • Slurry Aging: Once the target pH is reached, continue stirring the resulting thick slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 250 mL) and then with cold acetone (1 x 100 mL) to remove residual impurities and water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Expected Yield: 95-115 g (75-90% yield) of an off-white to pale yellow solid.

Critical Process Parameters

Effective control over the following parameters is essential for ensuring reproducibility, high yield, and purity.

ParameterTarget RangeRationale & Justification
Oxidation Temp. < 85 °CControlling the exotherm from nitric acid addition is critical for safety and preventing the formation of nitrated byproducts.
Hydrolysis Temp. 80-85 °CEnsures a sufficient reaction rate for complete saponification. Lower temperatures lead to excessively long reaction times.
Precipitation pH 4.5 - 5.0Maximizes the yield of the amphoteric product by targeting its isoelectric point. Deviations can lead to incomplete precipitation or salt formation.
Reagent Stoichiometry As specifiedA slight excess of the ketoesters and ammonia source drives the initial condensation to completion. Excess base ensures full hydrolysis.

Analytical Characterization & Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

TestMethodSpecification
Appearance VisualOff-white to pale yellow crystalline solid
¹H NMR 400 MHz, DMSO-d₆Conforms to structure; characteristic shifts for aromatic, methyl, and amine protons.
HPLC Purity RP-HPLC, UV 254nm≥ 98.0%
Melting Point Capillary Method225-230 °C (with decomposition)
Mass Spec (ESI+) LC-MSm/z = 257.10 [M+H]⁺

Safety and Hazard Management

  • Reagents: Benzaldehyde, ethyl acetoacetate, and ethyl cyanoacetate are irritants. Nitric acid is a strong oxidizer and is severely corrosive. Sodium hydroxide is corrosive. Handle all chemicals with appropriate gloves and eye protection.

  • Exotherms: The oxidation and hydrolysis steps are exothermic. Ensure adequate cooling capacity and slow reagent addition to maintain temperature control.

  • Ventilation: The reaction generates ammonia and nitrogen oxides (NOx). All operations must be performed in a high-flow fume hood.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Incorrect pH for precipitation; Product loss during transfers.Extend reflux times and confirm completion by LC-MS; Calibrate pH meter and ensure pH is 4.5-5.0; Minimize transfers and ensure filter cake is washed appropriately.
Dark/Oily Product Impurities from runaway oxidation; Incomplete hydrolysis.Improve temperature control during HNO₃ addition; Ensure hydrolysis is complete before acidification. Consider a re-slurry in hot ethanol or acetone.
Difficult Filtration Fine, poorly-formed crystals.Slow down the rate of acidification during precipitation; Increase the slurry aging time to allow for crystal growth.
Incomplete Hydrolysis Insufficient NaOH; Insufficient reaction time/temperature.Verify the amount and concentration of NaOH used; Extend reflux time and confirm completion by LC-MS.

References

  • Leadbeater, N. E., & McGowan, C. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 53-61. [Link]

  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Patel, H. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22863–22875. [Link]

  • Kappe, C. O. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381-393. [Link]

  • Cook, D. J., & Zernike, J. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(12), 4767-4773. [Link]

  • Jubilant Organosys Ltd. (2012). Process for producing pyridine carboxylic acids.

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Application

Application Note: Advanced Catalytic Cross-Coupling Strategies for 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Structural Rationale & Reactivity Profile 2-Amino-6-methyl-5-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Structural Rationale & Reactivity Profile

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (also known as 2-amino-6-methyl-5-phenylnicotinic acid, CAS: 84596-20-3)[1] is a highly functionalized, privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. The density of its functional groups presents both a unique synthetic opportunity and a chemoselectivity challenge.

As a Senior Application Scientist, I approach this molecule by analyzing its orthogonal reactivity vectors. The scaffold features two primary sites for transition-metal-catalyzed cross-coupling:

  • The C3-Carboxylic Acid: Capable of undergoing decarboxylative cross-coupling to form new C(sp²)–C(sp²) bonds without the need for pre-activation to a halide or boronic acid[2].

  • The C2-Primary Amine: A prime candidate for Buchwald-Hartwig C–N cross-coupling to yield highly decorated secondary or tertiary aminopyridines[3].

Reactivity Core 2-Amino-6-methyl- 5-phenylnicotinic acid C3 C3: Carboxylic Acid Decarboxylative Coupling Core->C3 Pd/Cu Catalysis (-CO2) C2 C2: Primary Amine Buchwald-Hartwig Amination Core->C2 Pd Catalysis (+Ar-X)

Caption: Divergent catalytic cross-coupling pathways for 2-amino-6-methyl-5-phenylnicotinic acid.

Pathway A: Decarboxylative Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Mechanistic Causality & Expert Insights

Aromatic decarboxylation typically suffers from a high activation barrier. Conventional cross-coupling requires electron-deficient ortho-substituted benzoic acids to proceed[4]. However, nicotinic acid derivatives benefit from the inductive effect of the pyridine nitrogen, which stabilizes the intermediate aryl-metal species.

To achieve efficient C3-arylation, a bimetallic Pd/Cu catalytic system is optimal. The copper co-catalyst (often Cu₂O or Cu(OTf)₂) facilitates the extrusion of CO₂ via a Cu-carboxylate intermediate, generating a nucleophilic Cu-aryl species. This intermediate subsequently undergoes transmetalation with an oxidative addition complex generated by the Palladium catalyst and an aryl halide[2].

Protocol A: Cu/Pd-Catalyzed Decarboxylative Arylation

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure process integrity.

Reagents:

  • Substrate: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl bromide (e.g., 4-bromoanisole) (1.5 equiv)

  • Catalysts: Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: NMP / Quinoline (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • System Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the nicotinic acid substrate, Pd(OAc)₂, Cu₂O, XPhos, and K₂CO₃.

  • Atmospheric Control: Evacuate and backfill the tube with ultra-high purity Argon (repeat 3x). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent & Electrophile Addition: Add degassed NMP, Quinoline, and the aryl bromide via syringe.

  • Thermal Activation: Heat the reaction mixture to 130 °C in a pre-heated oil bath.

    • Validation Checkpoint 1: Within 15–30 minutes, the evolution of fine gas bubbles (CO₂) should be visually apparent, confirming active decarboxylation.

  • Reaction Monitoring: Stir for 16 hours.

    • Validation Checkpoint 2: Analyze an aliquot via LC-MS. The disappearance of the starting material mass ( m/z 229.1 [M+H]+ ) and the appearance of the coupled product mass validates catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble metal salts. Wash the organic layer sequentially with 1M HCl (to remove quinoline), water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Pathway B: Buchwald-Hartwig Amination (C2-N-Arylation)

Mechanistic Causality & Expert Insights

The Buchwald-Hartwig amination of 2-aminopyridines is notoriously challenging[5]. The exocyclic amine and the adjacent pyridine nitrogen can act as a bidentate ligand, chelating the Palladium center and forming a stable, off-cycle thermodynamic sink that poisons the catalyst[3].

To override this chelation effect, we must dictate the geometry of the active catalyst. Utilizing a bidentate phosphine ligand with a large bite angle, such as Xantphos , forces the Palladium center into a constrained coordination sphere that physically disfavors bidentate coordination of the 2-aminopyridine[6].

Critical Consideration: The unprotected C3-carboxylic acid will rapidly consume the strong bases (e.g., NaOtBu) typically used in this reaction. To circumvent this without adding synthetic steps (like esterification), we utilize a milder base (Cs₂CO₃ ) in stoichiometric excess (3.0 equiv) to form the unreactive carboxylate salt in situ, preserving the base required for the catalytic cycle.

BHA_Mech Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)Ln] Pd0->OxAdd + Aryl Halide Coord Amine Coordination & Deprotonation OxAdd->Coord + 2-Aminopyridine + Cs2CO3 RedElim Reductive Elimination Coord->RedElim - CsX, - CsHCO3 RedElim->Pd0 - N-Aryl Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination of 2-aminopyridines.

Protocol B: Pd-Catalyzed C–N Cross-Coupling

This protocol utilizes a base-mediated protection strategy to achieve direct amination without prior esterification.

Reagents:

  • Substrate: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl iodide or bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Finely milled

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • System Assembly: Charge a Schlenk flask with the substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Atmospheric Control: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane. If the aryl halide is a liquid, add it at this stage via microsyringe.

    • Validation Checkpoint 1: Upon addition of the solvent and initial warming, the suspension will transition from a dark purple/black (Pd₂(dba)₃) to a deep red/orange homogeneous solution, indicating the formation of the active Pd(0)-Xantphos complex.

  • Thermal Activation: Heat the mixture to 100 °C for 12–18 hours.

  • Reaction Monitoring: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material will be consumed, yielding a slightly less polar, highly UV-active product spot.

  • Workup: Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 4-5 to re-protonate the C3-carboxylic acid. Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase chromatography (C18, MeCN/H₂O with 0.1% TFA) to isolate the pure N-arylated product.

Reaction Parameters & Optimization Data

To facilitate rapid process adoption, the following table summarizes the critical quantitative parameters and expected outcomes for both functionalization pathways based on established literature precedents for related scaffolds[5][7].

ParameterPathway A: Decarboxylative ArylationPathway B: Buchwald-Hartwig Amination
Target Bond Formed C(sp²)–C(sp²) at C3 positionC(sp²)–N at C2 position
Primary Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)
Co-Catalyst / Ligand Cu₂O (10 mol%) / XPhos (10 mol%)None / Xantphos (5 mol%)
Optimal Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (3.0 equiv)
Solvent System NMP / Quinoline (4:1)1,4-Dioxane
Temperature 130 °C100 °C
Expected Yield Range 55% – 75%65% – 85%
Primary Side Reaction Protodecarboxylation (yielding C3-H)Catalyst poisoning (chelation)

References

  • BLD Pharm. 84596-20-3 | 2-Amino-6-methyl-5-phenylnicotinic acid Product Specifications.

  • Journal of the American Chemical Society. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. (2022).

  • RSC Chemical Science. Decarboxylative sulfoximination of benzoic acids enabled by photoinduced ligand-to-copper charge transfer. (2022).

  • ACS Catalysis. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019).

  • The Journal of Organic Chemistry. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).

  • Synthesis / Thieme. Pd-Catalyzed Decarboxylative Couplings of Aryl Triazine Esters With Zinc Polyfluorobenzoates. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives. The followi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives. The following content provides in-depth troubleshooting, optimization strategies, and detailed protocols to improve the yield and purity of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid.

Overview of the Synthetic Challenge

The target molecule, 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, is a highly substituted pyridine, a scaffold of significant interest in medicinal chemistry.[1] Synthesizing such a structure efficiently often involves multicomponent reactions (MCRs), which, while powerful, can be prone to low yields, competing side reactions, and purification difficulties.[2][3] The primary challenges typically arise from controlling the reaction kinetics to favor the desired product, ensuring the final aromatization step proceeds to completion, and managing the purification of a polar, amphoteric molecule.

This guide focuses on a robust and adaptable one-pot synthesis strategy, addressing common pitfalls through a question-and-answer format.

Recommended Synthetic Pathway: A Four-Component Approach

A highly efficient method for constructing the core of the target molecule is through a one-pot, four-component reaction. This approach involves the condensation of an aromatic aldehyde, a ketone, an active methylene nitrile, and an ammonium salt.[4] The resulting intermediate, a 2-amino-3-cyanopyridine derivative, can then be hydrolyzed to the final carboxylic acid product.

The proposed reaction proceeds through a cascade of well-understood organic reactions, including a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.[4]

G cluster_0 One-Pot Synthesis cluster_1 Hydrolysis & Purification Reactants Benzaldehyde + Acetone + Ethyl Cyanoacetate + Ammonium Acetate Catalyst Catalyst (e.g., Piperidine) Reactants->Catalyst Add Solvent Solvent (e.g., Ethanol) Catalyst->Solvent Dissolve Reaction Reflux Solvent->Reaction Heat Intermediate Ethyl 2-amino-6-methyl-5- phenylpyridine-3-carboxylate Reaction->Intermediate Hydrolysis Base Hydrolysis (e.g., aq. NaOH, reflux) Intermediate->Hydrolysis Isolate or proceed directly Workup Acidic Workup (Neutralization) Hydrolysis->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct 2-Amino-6-methyl-5-phenylpyridine- 3-carboxylic acid Purification->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting point for synthesizing the target molecule?

A reliable and cost-effective approach is a one-pot reaction using benzaldehyde , acetone , ethyl cyanoacetate , and ammonium acetate . This combination directly assembles the pyridine core with the correct substitution pattern. Acetone provides the 6-methyl group and the C6 carbon, benzaldehyde provides the 5-phenyl group and the C5 carbon, and ethyl cyanoacetate provides the C2, C3, and C4 carbons along with the precursors to the 2-amino and 3-carboxylate groups. Ammonium acetate serves as the nitrogen source for the pyridine ring.[5][6]

Q2: Which reaction parameters are most critical for maximizing yield?

Optimizing a multicomponent reaction requires careful control over several variables. The interplay between catalyst, solvent, and temperature is crucial for driving the reaction towards the desired product and minimizing side reactions.[7]

ParameterRecommended ConditionRationale & Impact on Yield
Catalyst Piperidine or p-Toluenesulfonic acid (PTSA)A basic catalyst like piperidine effectively promotes the initial Knoevenagel and Michael addition steps.[2] Acidic catalysts like PTSA can also be effective, particularly when using aqueous micellar solutions, which have been shown to improve yields significantly.[5]
Solvent Ethanol or MethanolAlcohols are excellent solvents for this reaction, as they effectively dissolve the reactants and the ammonium acetate. Some modern, "green" protocols have demonstrated high yields in water or aqueous micellar solutions.[5][8]
Temperature Reflux (typically 60-80 °C)Elevated temperatures are generally required to overcome the activation energy for the cyclization and aromatization steps.[7] However, excessively high temperatures can promote polymerization or degradation.[7] Monitoring by TLC is essential.
Stoichiometry Near-equimolar (1:1:1:1.5)Use a slight excess (e.g., 1.5 equivalents) of ammonium acetate to ensure a sufficient supply of ammonia for the ring formation. Using reactants in equimolar amounts is key to high atom economy, a major advantage of MCRs.[3]
Reaction Time 4-12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC). Extended reaction times can lead to the formation of dark, polymeric byproducts and reduce the isolated yield.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Problem: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows a complex mixture with little to no desired product. What are the likely causes and how can I fix it?

This is the most common challenge. Low yields in MCRs can stem from several factors, from poor reaction conditions to competing side pathways.[2][9]

G cluster_check If a major spot is observed but is not the final product... Start Low Yield Observed TLC Analyze TLC Plate: Multiple Spots or Only Starting Material? Start->TLC SM_Only Only Starting Material Remains TLC->SM_Only Yes Complex_Mix Complex Mixture of Spots TLC->Complex_Mix Yes Cause1 Cause: Inefficient Reaction Kinetics SM_Only->Cause1 Cause2 Cause: Competing Side Reactions Complex_Mix->Cause2 Check_Intermediate Isolate and characterize major byproduct. Does NMR show aliphatic CH/CH2 peaks? Complex_Mix->Check_Intermediate Solution1a Solution: Optimize Catalyst - Increase catalyst loading - Switch from base (piperidine) to acid (PTSA) Cause1->Solution1a Solution1b Solution: Increase Temperature - Ensure reaction is at a full, stable reflux Cause1->Solution1b Solution2a Solution: Check Reactant Purity - Use freshly distilled benzaldehyde to avoid benzoic acid impurity Cause2->Solution2a Solution2b Solution: Modify Reagent Addition - Pre-form the Knoevenagel intermediate before adding ammonium acetate Cause2->Solution2b Cause3 Cause: Stalled at Dihydropyridine Solution3 Solution: Promote Aromatization - Bubble air through the mixture - Add a mild oxidant (e.g., I2, FeCl3) post-reaction Cause3->Solution3 Check_Intermediate->Cause3 Yes

Caption: Troubleshooting workflow for diagnosing low product yield.

  • Cause A: Inefficient Intermediate Formation or Cyclization

    • Explanation: The initial Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, or the subsequent Michael addition, may be too slow under your current conditions. The catalyst plays a critical role here.[2]

    • Solution:

      • Optimize Catalyst: Ensure your catalyst (e.g., piperidine) is active. If the yield is still low, consider increasing the catalyst loading incrementally. Alternatively, switching to an acid catalyst like p-toluenesulfonic acid (PTSA) can sometimes favor the desired reaction pathway.[2][5]

      • Verify Temperature: Ensure the reaction mixture is maintaining a consistent reflux. A temperature that is too low will result in an incomplete reaction.[7]

  • Cause B: Competing Side Reactions

    • Explanation: MCRs can have multiple competing pathways.[2] For instance, benzaldehyde can undergo self-condensation, or reactants can polymerize, especially at high temperatures or if impurities are present.[7] The purity of the aldehyde is particularly important.

    • Solution:

      • Use Pure Reactants: Use freshly distilled benzaldehyde, as aged stock can contain benzoic acid, which interferes with the reaction. Ensure all other reagents are of appropriate purity.[7]

      • Change Reagent Addition Order: To improve selectivity, try a stepwise approach. Pre-mix the benzaldehyde, acetone, and ethyl cyanoacetate with the catalyst and stir for an hour at a moderate temperature (e.g., 50 °C) to form the initial adducts before adding the ammonium acetate and increasing the heat to reflux.[2]

  • Cause C: Incomplete Aromatization of the Dihydropyridine Intermediate

    • Explanation: The immediate product of the cyclization is a 1,4-dihydropyridine (DHP). The driving force for the final step is the formation of the stable aromatic pyridine ring.[5] While this oxidation often occurs spontaneously with air, it can sometimes be slow or incomplete, leaving the DHP as the major product.

    • Solution: If you suspect the DHP is the main product (which can be confirmed by NMR analysis), you can facilitate the oxidation. While harsh oxidants like nitric acid are used in some Hantzsch syntheses, milder conditions are preferable here.[5] Consider bubbling air or oxygen through the refluxing solution or adding a mild chemical oxidant like a catalytic amount of iodine or ferric chloride after the initial condensation is complete.[5]

Problem: Product Purification is Difficult

Q: My reaction produced a solid, but it is highly impure. Standard recrystallization and column chromatography are giving poor results. How should I purify my product?

The target molecule is amphoteric, containing a basic amino group and an acidic carboxylic acid group. This polarity makes it challenging to purify using standard organic lab techniques.[10]

  • Strategy A: Acid-Base Extraction (Recommended)

    • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

    • Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its sodium salt, which will move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

    • Separation: Separate the aqueous layer. Wash it once more with fresh ethyl acetate to remove any trapped organic impurities.

    • Precipitation: Slowly acidify the aqueous layer with a 1 M HCl solution while stirring in an ice bath. The protonated carboxylic acid will become insoluble and precipitate out. The pH should be adjusted carefully to the isoelectric point, where the molecule has a net-zero charge, to maximize precipitation.

    • Isolation: Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.[10]

  • Strategy B: Modified Column Chromatography

    • Explanation: The basic amino group and acidic carboxylic acid can interact strongly with the acidic silanol groups on standard silica gel, leading to significant streaking and poor separation.[10]

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a modifier to your eluent to suppress the unwanted interactions. For an amphoteric compound, a combination might be needed, but often addressing the basicity is sufficient. Add 0.5-1% triethylamine to the mobile phase (e.g., dichloromethane/methanol) to neutralize the acidic sites on the silica.[10]

      • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or reversed-phase (C18) silica gel with a water/acetonitrile/TFA mobile phase.[11]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-6-methyl-5-phenylpyridine-3-carboxylate

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol), acetone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (20 mL) as the solvent, followed by piperidine (0.1 mmol) as the catalyst.

  • Heat the reaction mixture to reflux (approx. 80 °C) with constant stirring.[7]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry. This crude product can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

  • In a 100 mL round-bottom flask, suspend the crude ethyl ester from the previous step (1.0 mmol) in a 10% aqueous sodium hydroxide (NaOH) solution (20 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and place it in an ice bath.

  • Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 6-7. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum at 60 °C.

References
  • Hasegawa, H., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]

  • Wei, K., et al. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. Available at: [Link]

  • Shaikh, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • ResearchGate (2019). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • American Chemical Society Publications. (2021). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters. Available at: [Link]

  • Modern Drug Discovery. (2000). Learning from the Hantzsch synthesis. Available at: [Link]

  • MDPI. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Available at: [Link]

  • ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid Solubility Troubleshooting

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter researchers struggling with the aqueous solubility of heavily substituted pyridine derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter researchers struggling with the aqueous solubility of heavily substituted pyridine derivatives.

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid presents a unique physicochemical challenge. It is an amphoteric molecule containing both a basic amino/pyridine group and an acidic carboxylic acid group. Furthermore, the addition of a 5-phenyl ring and a 6-methyl group drastically increases its lipophilicity (LogP). This guide is designed to explain the causality behind its poor solubility, troubleshoot common formulation failures, and provide self-validating protocols for your assays.

The Causality of Precipitation: Understanding the Zwitterion

To successfully formulate this compound, you must first understand why it resists aqueous dissolution.

Because the molecule is amphoteric, it undergoes pH-dependent speciation[1]. At physiological pH (pH ~7.4), the carboxylic acid is deprotonated (anionic) and the amino/pyridine system may be partially protonated (cationic), resulting in a zwitterion (a molecule with a net charge of zero but localized electrical charges)[2].

Zwitterionic forms of amphoteric drugs exhibit the lowest aqueous solubility because the oppositely charged functional groups form incredibly strong, tightly packed intermolecular ionic bonds within the crystal lattice[3]. The energy required for water molecules to break this lattice (solvation energy) is vastly outweighed by the stability of the crystal[4]. When you combine this zwitterionic lattice strength with the hydrophobic exclusion driven by the 5-phenyl and 6-methyl groups, the compound rapidly precipitates in standard biological buffers.

pH_Profile LowpH Low pH (< 3) Cationic Form SolHigh1 High Aqueous Solubility LowpH->SolHigh1 Solvated MidpH Intermediate pH (3 - 8) Zwitterionic Form SolLow Low Aqueous Solubility (Precipitation Risk) MidpH->SolLow Crystal Lattice Dominates HighpH High pH (> 8) Anionic Form SolHigh2 High Aqueous Solubility HighpH->SolHigh2 Solvated

Fig 1. pH-dependent speciation and solubility profile of amphoteric pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I dissolved the compound easily in 100% DMSO at 50 mM. However, when I spiked it into my cell culture media (pH 7.4), it instantly turned cloudy. Why? A: You are experiencing solvent-shift precipitation . In 100% DMSO (a polar aprotic solvent with a low dielectric constant), the hydrophobic phenyl/methyl groups are easily solvated, and the zwitterionic lattice is disrupted. When introduced to aqueous media at pH 7.4, the dielectric constant spikes. The compound instantly shifts back to its zwitterionic state[2], and the hydrophobic regions are forced out of the water network, causing a "crash." Solution: Use a step-down co-solvent dilution or cyclodextrin complexation (See Protocol B & C).

Q: Can I just heat my aqueous buffer to 60°C to force the compound into solution? A: No. While heating increases kinetic energy and temporarily overcomes the crystal lattice energy, this is not a thermodynamically stable solution. Upon cooling to 37°C or room temperature, the solution becomes supersaturated and will undergo crash-crystallization, ruining your assay reproducibility.

Q: Does adjusting the pH of my stock solution help? A: Yes, but with caveats. You can achieve high solubility by dropping the pH to < 2.0 (fully protonating the molecule) or raising it to > 9.0 (fully deprotonating the molecule)[1]. However, if your downstream application requires physiological pH, titrating the stock back to pH 7.4 will cause immediate precipitation. pH adjustment is only viable if your final assay can tolerate extreme pH values.

Quantitative Solubility Data

The following table summarizes the expected solubility behavior of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid across various vehicles, based on the behavior of structurally analogous amphoteric pyridine derivatives[1][3][5].

Solvent / VehiclepHExpected Solubility LimitSolubilization MechanismRecommended Use
Pure Water 7.4< 0.1 mg/mLNone (Zwitterion lattice dominates)Not Recommended
0.1 M HCl 1.2> 5.0 mg/mLCationic solvation (Protonated amine)Gastric simulated assays
0.1 M NaOH 10.0> 5.0 mg/mLAnionic solvation (Deprotonated carboxyl)High-pH chemical synthesis
100% DMSO N/A> 25.0 mg/mLAprotic disruption of hydrogen bondsMaster stock generation
20% SBE-β-CD in Saline 7.4≥ 2.5 mg/mLHydrophobic cavity encapsulationIn vivo dosing (IV/IP/PO)
10% DMSO / 40% PEG300 / 5% Tween-80 ~7.0~ 2.5 mg/mL (Suspension)Micellar encapsulation & co-solvencyIn vivo dosing (PO)

Standardized Solubilization Workflows

To ensure data integrity, every protocol must be a self-validating system. Do not assume a solution is stable just because it appears clear to the naked eye.

Formulation_Tree Start Target Application? InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo DMSO DMSO Stock -> Dilute (Max 0.1% final) InVitro->DMSO Cosolvent Co-solvent System (PEG400/Tween-80) InVivo->Cosolvent High Lipophilicity Cyclo Cyclodextrin Complex (20% SBE-β-CD) InVivo->Cyclo Zwitterionic Rescue

Fig 2. Decision matrix for selecting the optimal solubilization workflow based on application.

Protocol A: In Vitro Master Stock Preparation (DMSO)

Purpose: Generating a stable master stock for biochemical or cell-based assays.

  • Weighing: Weigh the desired amount of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid powder into a sterile, amber glass vial.

  • Solvation: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 25 mM.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Check: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. Causality: If a micro-pellet forms, the solution is supersaturated. You must add more DMSO and repeat the validation check until no pellet forms.

  • Assay Dilution: When dosing cells, dilute the DMSO stock directly into pre-warmed (37°C) media while vortexing the media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent cellular toxicity.

Protocol B: In Vivo Formulation via Cyclodextrin Complexation (Clear Solution)

Purpose: Generating a thermodynamically stable, clear aqueous solution for IV or IP injection. Mechanism: Sulfobutylether-β-cyclodextrin (SBE-β-CD) contains a hydrophobic inner cavity that encapsulates the lipophilic 5-phenyl and 6-methyl groups, while its highly polar exterior maintains aqueous solubility, effectively masking the zwitterionic lattice interactions[2][4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in standard physiological saline (0.9% NaCl). Stir until completely clear.

  • Stock Addition: Prepare a 25.0 mg/mL master stock of the compound in 100% DMSO.

  • Complexation: To prepare 1 mL of working formulation, slowly add 100 μL of the DMSO stock dropwise into 900 μL of the 20% SBE-β-CD vehicle[5].

  • Equilibration: Vortex continuously during the addition. Allow the solution to sit at room temperature for 15 minutes to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Validation Check: Pass the final formulation through a 0.22 μm PTFE syringe filter. If resistance is high, or if the concentration drops significantly (verify via UV-Vis/HPLC), the complexation failed, and a higher cyclodextrin ratio is required.

Protocol C: In Vivo Formulation via Co-Solvent / Surfactant (Suspension)

Purpose: Generating a fine suspension suitable for oral (PO) gavage when cyclodextrins are unavailable.

  • Initial Solvation: Add 100 μL of DMSO stock (25.0 mg/mL) to a vial.

  • Co-solvent Addition: Add 400 μL of PEG300. Mix thoroughly by pipetting. Causality: PEG300 acts as a bridging solvent, lowering the dielectric constant of the final aqueous mixture.

  • Surfactant Addition: Add 50 μL of Tween-80. Vortex vigorously. Causality: Tween-80 coats the hydrophobic faces of any precipitating micro-crystals, preventing them from aggregating into large, syringe-clogging particles.

  • Aqueous Phase: Slowly add 450 μL of Saline dropwise while vortexing[5].

  • Validation Check: The resulting mixture will be a cloudy, suspended solution. It must be sonicated for 10 minutes prior to dosing to ensure homogenous particle size. Do not use this protocol for IV administration.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed experimental protocols based on established principles of crystallization and the known chemical properties of pyridine carboxylic acid derivatives.

I. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the crystallization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in a direct question-and-answer format.

Question 1: My compound fails to crystallize and remains in solution, even after cooling. What should I do?

Answer: This is a common issue often related to insufficient supersaturation or high solubility in the chosen solvent.

  • Insufficient Supersaturation: The driving force for crystallization is a supersaturated solution. If the concentration of your compound is too low, crystals will not form.

    • Solution: Slowly evaporate the solvent to increase the concentration of the solute.[1][2] If you are using a cooling crystallization method, try lowering the temperature further. For anti-solvent crystallization, a small, incremental addition of the anti-solvent may be necessary.[1]

  • High Solubility: The compound may be too soluble in the selected solvent, even at low temperatures.[1] A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

    • Solution: Re-evaluate your choice of solvent. Consider a solvent mixture where the compound has moderate solubility. This often involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.[1][3]

  • Inhibition of Nucleation: Crystal formation begins with nucleation, the formation of initial crystal seeds. This process can sometimes be kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface.[1][4] Alternatively, add a "seed crystal" of the pure compound to the solution.[2][5]

Question 2: My compound "oils out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid.[5] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point.[5]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution before it has time to form an ordered crystal lattice.[1]

    • Solution: Employ a slower cooling rate. Insulate the flask or use a programmable cooling bath to control the temperature gradient.[1]

  • High Solute Concentration: If the solution is too concentrated, the compound may precipitate at a temperature where it is still molten.

    • Solution: Add a small amount of additional "good" solvent to the hot solution to slightly decrease the concentration.[5]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out by lowering the melting point of the mixture.[5]

    • Solution: Further purify the compound before attempting crystallization. Techniques like column chromatography can be effective.[4] If colored impurities are present, treatment with activated charcoal followed by hot filtration may be beneficial.

Question 3: The crystallization yields very small, needle-like crystals or a fine powder. How can I obtain larger crystals?

Answer: The formation of small crystals is often a result of rapid nucleation, where too many crystal seeds form simultaneously.

  • High Rate of Nucleation: This leads to competition for the available solute, resulting in the growth of many small crystals instead of a few large ones.[1]

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate or by using a solvent system in which the compound is slightly more soluble.[5]

  • Agitation or Vibration: Disturbances can induce rapid and widespread nucleation.

    • Solution: Ensure the crystallization setup is in a location free from vibrations.[1]

Question 4: What is the best way to choose a solvent for the crystallization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid?

Answer: The choice of solvent is critical. The "like dissolves like" principle is a good starting point.[6] Given the structure of your compound, which has both polar (amino and carboxylic acid groups) and non-polar (phenyl and methylpyridine rings) features, a range of solvents could be effective.

  • Solvent Screening: A systematic solvent screening is the most reliable method. Test the solubility of small amounts of your compound in various solvents at room temperature and upon heating.

  • Ideal Solvent Properties: The ideal solvent will dissolve the compound completely at an elevated temperature but will result in low solubility upon cooling.

  • Considering the Compound's Structure:

    • The pyridine ring and carboxylic acid group suggest that polar protic solvents like ethanol or water could be effective, as they can participate in hydrogen bonding.[3][7]

    • The phenyl group and the methyl-substituted pyridine ring introduce non-polar character, suggesting that moderately polar or even aromatic solvents might play a role, possibly in a mixed solvent system.[6]

    • Due to the presence of both acidic (carboxylic acid) and basic (amino and pyridine nitrogen) functional groups, the solubility will be highly pH-dependent.[8][9] Crystallization of similar pyridine carboxylic acids is often achieved by adjusting the pH to the isoelectric point to minimize solubility.[10]

II. Key Crystallization Parameters

The following table summarizes key parameters and suggests starting points for the crystallization of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid.

ParameterRecommended Starting ConditionsRationaleTroubleshooting Tips
Solvent System Ethanol/Water, Acetone/Hexane, or TolueneThe amino and carboxylic acid groups suggest solubility in polar protic solvents like ethanol and water. The phenyl and methylpyridine components suggest some solubility in less polar solvents. A mixed solvent system often provides the necessary solubility gradient.[3][11]If solubility is too high, increase the proportion of the "poor" solvent (water, hexane). If solubility is too low, increase the proportion of the "good" solvent (ethanol, acetone).
Temperature Dissolve at the boiling point of the solvent; cool slowly to room temperature, then to 0-4 °C.Maximizes the solubility difference between hot and cold conditions, which is the driving force for crystallization.A slower cooling rate generally produces larger and purer crystals. If oiling out occurs, try a more gradual cooling process.[1]
pH Adjust to the isoelectric point.For amphoteric molecules like amino acids and pyridine carboxylic acids, solubility is at a minimum at the isoelectric point.[8][9][10]The exact isoelectric point may need to be determined experimentally by observing the pH at which precipitation is most significant.
Concentration Prepare a saturated or near-saturated solution at high temperature.A supersaturated solution is required for crystallization to occur upon cooling.If no crystals form, the solution may be too dilute; evaporate some solvent.[2] If the compound crashes out too quickly, the solution may be too concentrated; add a small amount of hot solvent.[5]

III. Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This method is suitable if a single solvent is found that meets the criteria of high solubility at high temperature and low solubility at low temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals, for example, in a vacuum desiccator.

Protocol 2: Mixed Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility properties.[3]

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol or acetone).[3]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise with swirling until a persistent cloudiness appears.[3]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent.[3]

  • Drying: Dry the purified crystals.

IV. Visualized Workflows

Troubleshooting Crystallization Issues

Troubleshooting_Crystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_small_crystals Troubleshooting: Small Crystals start Crystallization Attempt no_crystals Issue: No Crystals Form start->no_crystals Solution remains clear oiling_out Issue: Oiling Out start->oiling_out Liquid droplets form small_crystals Issue: Small Crystals/Powder start->small_crystals Fine precipitate forms success Success: Well-formed Crystals start->success Good crystals form nc_sol1 Evaporate some solvent no_crystals->nc_sol1 oo_sol1 Slow down cooling rate oiling_out->oo_sol1 sc_sol1 Slow down cooling rate small_crystals->sc_sol1 nc_sol1->success Crystals form nc_sol2 Scratch flask/Add seed crystal nc_sol1->nc_sol2 Still no crystals nc_sol2->success Crystals form nc_sol3 Re-evaluate solvent system nc_sol2->nc_sol3 Still no crystals oo_sol1->success Crystals form oo_sol2 Add more 'good' solvent oo_sol1->oo_sol2 Still oils out oo_sol2->success Crystals form oo_sol3 Purify crude material oo_sol2->oo_sol3 Still oils out sc_sol1->success Larger crystals sc_sol2 Use a slightly better solvent sc_sol1->sc_sol2 Still small sc_sol2->success Larger crystals sc_sol3 Ensure no vibrations sc_sol2->sc_sol3 Still small

Caption: A decision-making guide for common crystallization issues.

General Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Compound dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot filtration (if needed) dissolve->hot_filter cool 3. Slow cooling to room temperature hot_filter->cool ice_bath 4. Cool in ice bath cool->ice_bath vacuum_filter 5. Vacuum filtration ice_bath->vacuum_filter wash 6. Wash with cold solvent vacuum_filter->wash dry 7. Dry crystals wash->dry end End: Pure Crystals dry->end

Caption: Standard workflow for purifying a solid organic compound.

V. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids. Retrieved from

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ACS Publications. (2001, December 29). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Non-equilibrium growth patterns of carboxylic acids crystallised on microslides. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2024). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (2021, January 24). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from

  • MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3−. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. Retrieved from [Link]

  • PMC. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid (AMPP)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized pyridine derivatives. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (AMPP) presents a unique purification challenge. It is an amphoteric molecule—possessing both a basic 2-aminopyridine moiety and an acidic 3-carboxylic acid group—while also carrying highly lipophilic 5-phenyl and 6-methyl substituents.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to isolate AMPP from complex reaction mixtures, eliminating the need for excessive and low-yielding silica gel chromatography. Efficient separation and purification of aminonicotinic acids rely heavily on phase-switching principles to achieve >98% HPLC purity[1].

The Logic of Amphoteric Speciation

Before attempting any purification, you must understand the pH-dependent speciation of AMPP. The predicted pKa values for the closely related 2-aminonicotinic acid are approximately 2.94 for the carboxylic acid and 4.12 for the protonated pyridine nitrogen[2][3]. Thermodynamic studies of nicotinic acid derivatives demonstrate complex pH-dependent speciation[4]. The addition of the electron-donating 6-methyl group slightly shifts these values, but the isoelectric point (pI) remains firmly between pH 3.5 and 4.0.

Speciation Cation Cationic Form (pH < 2.5) Water Soluble Zwitterion Zwitterionic Form (pH 3.5 - 4.0) Insoluble Cation->Zwitterion +OH⁻ Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 6.0) Water Soluble Zwitterion->Anion +OH⁻ Anion->Zwitterion +H⁺

Figure 1: pH-dependent speciation and solubility logic of the AMPP molecule.

Troubleshooting & FAQs

Q1: Why is my product not precipitating, or why is the yield so low when adjusting the pH? A: This is almost always a failure to hit the exact isoelectric point (pI). Because AMPP is a zwitterion, it is only insoluble in water when its net charge is exactly zero. If your pH is 2.0, the pyridine nitrogen is fully protonated, creating a water-soluble cationic hydrochloride salt. If your pH is 6.0, the carboxylic acid is fully deprotonated, creating a water-soluble anionic salt. You must titrate the solution precisely to pH 3.5–4.0 to force the molecule into its neutral, insoluble zwitterionic state.

Q2: My LC-MS shows persistent unreacted starting materials and a decarboxylated byproduct. How do I remove them without losing AMPP? A: Leverage the lipophilicity of the impurities against the ionizability of AMPP. The decarboxylated byproduct (2-amino-6-methyl-5-phenylpyridine) lacks the acidic proton and cannot form an anion. By adjusting the crude mixture to pH > 10, AMPP becomes a highly water-soluble sodium carboxylate. You can then wash the aqueous layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). The neutral, lipophilic impurities will partition into the organic layer, while your target AMPP remains safely in the aqueous phase.

Q3: During Preparative HPLC, the AMPP peak exhibits severe tailing and poor resolution. What is causing this? A: The 2-amino group on the pyridine ring is a strong hydrogen bond donor and basic site that interacts with residual unendcapped silanols on the C18 stationary phase. To resolve this, you must use a mobile phase modified with 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it protonates the silanols (neutralizing their negative charge) and fully protonates the pyridine ring of AMPP, ensuring a single, sharp elution peak driven purely by the lipophilicity of the phenyl and methyl groups.

Purification Workflow & Quantitative Data

PurificationWorkflow Crude Crude Reaction Mixture Dissolution Alkaline Dissolution (pH > 10) Crude->Dissolution BiphasicWash Organic Wash (MTBE/DCM) Dissolution->BiphasicWash AqueousPhase Aqueous Phase (AMPP Salt) BiphasicWash->AqueousPhase Retain Aq. Layer Acidification Acidification (pH 3.5-4.0) AqueousPhase->Acidification Precipitation Isoelectric Precipitation Acidification->Precipitation PureProduct Purified AMPP (>95%) Precipitation->PureProduct

Figure 2: Acid-base extraction and isoelectric precipitation workflow for AMPP purification.

Table 1: Physicochemical Properties & Solubility Profile of AMPP
pH RangeDominant SpeciesNet ChargeSolubility in WaterRecommended Action
< 2.5 Pyridinium Cation+1HighAvoid during precipitation; use only if reverse-phase extraction is needed.
3.5 - 4.0 Zwitterion0Very LowTarget pH for isoelectric precipitation and isolation.
> 6.0 Carboxylate Anion-1HighTarget pH for initial dissolution and organic washing of impurities.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical state of the reaction will provide immediate feedback on the success of each step.

Protocol 1: Acid-Base Biphasic Extraction & Isoelectric Crystallization
  • Alkaline Dissolution: Suspend 10 g of crude AMPP mixture in 100 mL of deionized water. Slowly add 2M NaOH dropwise while stirring.

    • Validation Checkpoint: Monitor the suspension. As the pH approaches 10.5, the solution must become completely transparent (yellow/brown but clear) as AMPP converts to its soluble sodium salt. If solid particulates remain, they are insoluble neutral impurities. Filter the solution through a Celite pad before proceeding.

  • Organic Wash: Transfer the clear aqueous solution to a separatory funnel. Add 50 mL of MTBE and shake vigorously. Allow the layers to separate and collect the bottom aqueous layer. Repeat this wash twice.

    • Validation Checkpoint: TLC the organic layer (Hexanes:EtOAc 3:1). You should see high Rf spots (neutral impurities) but no baseline material. This confirms AMPP is safely retained in the aqueous phase.

  • Isoelectric Acidification: Place the aqueous layer in an ice bath (0–5 °C) under vigorous stirring. Insert a calibrated pH probe. Begin dropwise addition of 1M HCl.

    • Validation Checkpoint: At pH ~4.5, the solution will become cloudy (nucleation). Continue titrating to exactly pH 3.8. A dense, off-white precipitate will form. Critical: If you overshoot to pH < 2.0, the precipitate will redissolve into the cationic salt. If this happens, validate the error by observing the clearing of the solution, and correct it by back-titrating with 0.5M NaOH to pH 3.8.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystal growth, then vacuum filter. Wash the filter cake with 20 mL of ice-cold water, followed by 10 mL of cold acetone to dry.

Protocol 2: Preparative HPLC Polish (If >99% Purity is Required)
  • Sample Preparation: Dissolve 100 mg of the precipitated AMPP in 1 mL of DMSO.

    • Validation Checkpoint: The solution must be completely clear. If it is cloudy, filter through a 0.22 µm PTFE syringe filter to prevent column clogging; turbidity indicates the presence of trapped inorganic salts (NaCl) from the isoelectric precipitation.

  • Chromatography: Inject onto a C18 Prep column.

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 10% B to 70% B over 20 minutes.

    • Validation Checkpoint: Monitor UV absorbance at 254 nm. The AMPP peak should elute with perfect symmetry (tailing factor < 1.2). If severe tailing occurs, validate the pH of Mobile Phase A to ensure it is < 2.5, confirming the complete protonation of the 2-amino group.

References[1] Title: Synthesis of 2-aminonicotinic acid

Source: ResearchGate URL: [4] Title: Potentiometric Titration Study of the Temperature and Ionic Strength Dependence of the Acidity Constants of Nicotinic Acid (Niacin) Source: Journal of Chemical & Engineering Data - ACS Publications URL: [2] Title: 2-Aminonicotinic acid CAS#: 5345-47-1 Source: ChemicalBook URL: [3] Title: Buy 2-Aminonicotinic acid | 5345-47-1 Source: Smolecule URL:

Sources

Troubleshooting

Resolving NMR signal overlap in 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Welcome to the Technical Support Center for NMR spectral analysis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Amino-6-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR spectral analysis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid .

This highly functionalized molecule presents a "perfect storm" of NMR challenges: severe aromatic overlap between the phenyl and pyridine protons, baseline distortion from exchangeable functional groups (-NH2, -COOH), and solvent masking of the aliphatic methyl group. This guide provides field-proven, self-validating methodologies to systematically disentangle these signals.

Diagnostic Workflow

Before altering your sample or instrument parameters, use the logical workflow below to identify the root cause of your spectral overlap.

NMR_Troubleshooting Start Start: 1H NMR Signal Overlap 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid CheckBroad Are there broad baseline humps? (Exchangeable -NH2, -COOH) Start->CheckBroad FixBroad Apply VT-NMR (Heat to 60°C) or D2O Shake CheckBroad->FixBroad Yes CheckAromatic Is there overlap in the aromatic region (7.3-7.6 ppm)? CheckBroad->CheckAromatic No FixBroad->CheckAromatic FixAromatic Apply ASIS (Co-solvent) or Pure Shift NMR CheckAromatic->FixAromatic Yes CheckCarbon Need to assign quaternary carbons (C2, C3, C5, C6)? CheckAromatic->CheckCarbon No FixAromatic->CheckCarbon FixCarbon Run 2D NMR (HSQC & HMBC) CheckCarbon->FixCarbon Yes End Fully Resolved NMR Assignments CheckCarbon->End No FixCarbon->End

Diagnostic workflow for resolving NMR signal overlap in substituted pyridines.

Frequently Asked Questions (Troubleshooting Guide)

Q1: The phenyl ring protons and the pyridine H4 proton are completely overlapping as a massive multiplet around 7.4–7.6 ppm in DMSO-d6. How do I resolve this? A1: This is a classic issue where the anisotropic deshielding of the pyridine ring causes the freely rotating phenyl protons to overlap with the isolated H4 pyridine proton.

  • Primary Solution: Aromatic Solvent-Induced Shift (ASIS). By adding a small percentage of Benzene-d6 (C6D6) to your sample, the aromatic solvent forms a transient collision complex with the polar solute[1]. The magnetic anisotropy of the benzene ring induces differential shielding[2]. Because the H4 proton is rigidly attached to the polar core, it experiences a different ASIS magnitude (Δδ) than the freely rotating phenyl protons, effectively separating the signals.

  • Advanced Solution: Pure Shift NMR. If ASIS is insufficient, employ homonuclear broadband decoupling (Pure Shift NMR). This technique uses slice-selective excitation to collapse the complex J-coupling multiplets of the phenyl ring into single lines at their respective chemical shifts, increasing resolution by up to an order of magnitude[3][4].

Q2: I see a massive, broad baseline hump from 6.0 to 8.0 ppm that obscures my aromatic signals. What causes this and how is it fixed? A2: This baseline distortion is caused by the intermediate chemical exchange of the labile protons (-NH2 and -COOH) with trace water in the solvent, or restricted rotation around the C-N/C-C bonds at room temperature[5].

  • Solution 1: Variable Temperature (VT) NMR. Heating the sample (e.g., to 60°C) increases the kinetic energy and exchange rate, pushing the system into the fast exchange regime. This causes the broad humps to coalesce into a sharp, single time-averaged peak, clearing the aromatic region[6].

  • Solution 2: Deuterium Exchange (D2O Shake). Add a drop of D2O to the NMR tube. The labile -NH2 and -COOH protons will rapidly exchange with deuterium, rendering them NMR-invisible and completely removing the broad signals from the ¹H spectrum[7].

Q3: My methyl group signal (~2.45 ppm) is completely swallowed by the residual solvent peak of DMSO-d6 (2.50 ppm). How can I integrate it accurately? A3: The methyl group at position 6 is directly adjacent to the pyridine nitrogen, placing its chemical shift right on top of the DMSO-d6 pentet.

  • Solution: Change your solvent to Methanol-d4 (CD3OD) or Acetone-d6. CD3OD has a residual solvent peak at 3.31 ppm, leaving the 2.45 ppm region completely clear for accurate integration and multiplicity analysis[7].

Q4: Even with clear 1D spectra, I cannot confidently assign the quaternary carbons (C2, C3, C5, C6) on the pyridine ring. What is the most definitive method? A4: The pyridine core contains multiple quaternary carbons that lack direct proton attachments, making 1D ¹³C NMR assignments ambiguous.

  • Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC identifies long-range (2- to 4-bond) ¹H-¹³C couplings[8][9]. For example, the methyl protons at position 6 will show strong 3-bond correlations to C5 and 2-bond correlations to C6. Cross-referencing these with the H4 proton correlations allows for a complete, self-validating mapping of the carbon framework[10].

Quantitative Data Presentation

The table below summarizes the expected chemical shifts and the specific strategies required to resolve common overlap issues for this molecule.

Table 1: Chemical Shift Overlap & Resolution Strategies

Structural FeatureExpected Shift (DMSO-d6)Primary Overlap IssueResolution StrategyExpected Analytical Outcome
Pyridine H4 ~7.85 ppm (s)Overlaps with phenyl protonsASIS (Add 10% C6D6)H4 shifts upfield, separating from the phenyl multiplet.
Phenyl Protons (x5) 7.40 - 7.55 ppm (m)Internal multiplet overlapPure Shift NMRMultiplets collapse into 3 distinct singlets (ortho, meta, para).
Amino (-NH2) 6.50 - 7.00 ppm (br)Broadens the baselineD2O ShakeSignal completely disappears from the spectrum.
Carboxylic (-COOH) >12.0 ppm (br)Exchanges with trace waterVT-NMR (Heat to 60°C)Broad hump sharpens to a single, distinct peak.
Methyl (-CH3) ~2.45 ppm (s)Masked by DMSO-d6 peakChange solvent to CD3ODMethyl peak isolates cleanly at ~2.55 ppm.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation step fails, the protocol must be repeated.

Protocol 1: Resolving Exchangeable Protons via D2O Exchange

Causality: Labile protons undergo rapid isotopic exchange with heavy water, replacing ¹H with ²H (Deuterium), which resonates at a completely different frequency, thus removing the signal from the ¹H spectrum[7].

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of your compound in DMSO-d6 (5-10 mg in 0.6 mL).

  • Spiking: Add exactly 1-2 drops of D2O directly to the NMR tube.

  • Equilibration: Cap the tube and shake vigorously for 30 to 60 seconds to facilitate proton-deuterium exchange.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Self-Validation: The broad -NH2 and -COOH signals must disappear. A new, sharp HOD peak will appear between 3.3 and 4.0 ppm. If the broad signals persist, add one more drop of D2O and repeat.

Protocol 2: Disentangling Aromatic Overlap via Pure Shift NMR

Causality: Homonuclear scalar couplings (J-couplings) cause multiplets that overlap. Pure shift uses slice-selective excitation and weak gradients to decouple protons from each other, yielding a spectrum of pure chemical shifts[3][4].

  • Sample Prep: Prepare the sample in a low-viscosity deuterated solvent (e.g., CD3OD) to maximize T2 relaxation times.

  • Sequence Selection: Load the Zangger-Sterk (ZS) or PSYCHE pure shift pulse sequence on your spectrometer.

  • Parameter Optimization: Set the sweep width of the chunks (SW1) to ~60 Hz. Set the number of chunks (TD1) to 16-32 to balance resolution and acquisition time.

  • Processing: Process the pseudo-2D data using covariance processing to reconstruct the 1D spectrum.

  • Self-Validation: The complex multiplet of the phenyl ring (7.40 - 7.55 ppm) must collapse into distinct, sharp singlets. If sidebands appear, ensure the ratio of SW2/SW1 is an exact integer.

Protocol 3: Carbon Framework Mapping via 2D HMBC

Causality: Quaternary carbons cannot be assigned via HSQC. HMBC utilizes magnetization transfer through multiple bonds (typically 2-3) to connect isolated spin systems[8][9].

  • Setup: Acquire standard ¹H and ¹³C 1D spectra to establish accurate spectral windows (F2 and F1 dimensions).

  • Delay Optimization: Set up the ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay for ~8 Hz (typical for 3-bond aromatic couplings).

  • Acquisition: Acquire data with sufficient scans (e.g., 16-32) to ensure an adequate signal-to-noise ratio for the unprotonated quaternary carbons (C2, C3, C5, C6).

  • Self-Validation: The methyl protons (s, ~2.45 ppm) must show a strong 3-bond cross-peak to C5 and a 2-bond cross-peak to C6. This anchors the pyridine ring assignment. If these cross-peaks are missing, the long-range coupling delay must be recalibrated.

References

  • Pure Shift NMR - Manchester NMR Methodology Group | manchester.ac.uk | 3

  • Pure shift NMR | nih.gov | 4

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns | thieme-connect.com | 2

  • Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles | scispace.com | 1

  • Types of 2D NMR | huji.ac.il | 8

  • Dynamic variable temperature NMR investigation of tautomerism in nicotinamide | aau.edu.et | 6

  • 2D NMR | epfl.ch | 9

  • Understanding 2D NMR Spectra: How to Read and Interpret Them | creative-biostructure.com |10

  • NMR Sample Preparation: The Complete Guide | organomation.com | 7

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation | researchgate.net | 5

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid Derivatives

Welcome to the technical support guide for researchers working with 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and its derivatives. As a Senior Application Scientist, I understand that while this scaffold is pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and its derivatives. As a Senior Application Scientist, I understand that while this scaffold is promising for drug discovery, its sterically congested nature presents significant synthetic challenges. This guide is structured in a question-and-answer format to directly address the common issues you may encounter, providing not just protocols, but the underlying scientific principles to empower your experimental design.

Section 1: Understanding the Challenge: The Molecular Landscape
Q: Why is 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and its derivatives so difficult to work with?

A: The primary challenge is severe steric hindrance . The molecule has three key functional groups (2-amino, 3-carboxyl, 5-phenyl) and a 6-methyl group packed onto a pyridine ring. Let's break down the steric environment:

  • The 3-Carboxylic Acid: This group is flanked by the 2-amino group on one side and the bulky 5-phenyl group (via the C4 position) on the other. This crowding makes it difficult for incoming reagents to access the carboxyl carbon for reactions like amide bond formation.

  • The 2-Amino Group: This nucleophilic center is shielded by the adjacent 6-methyl group and the nearby carboxylic acid. Its reactivity is often impeded, complicating N-alkylation or N-arylation attempts.

  • The Pyridine Ring and 5-Phenyl Group: Any attempt at cross-coupling on the pyridine or phenyl rings (e.g., on a halogenated derivative) must contend with the ortho-substituents. The 6-methyl and 5-phenyl groups act as bulky guards, hindering the approach of a large palladium catalyst complex required for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2][3]

This steric congestion slows down reaction rates, necessitates more forceful reaction conditions, and often requires specialized reagents to achieve acceptable yields.

Section 2: Troubleshooting Amide Bond Formation (The 3-Carboxylic Acid)

Amide bond formation is one of the most common and frustrating steps for this class of molecules.[4] Low yields are frequently reported when using standard protocols.

Q: My standard amide coupling using EDC/HOBt is failing or giving less than 20% yield. What is the first and most critical parameter I should change?

A: Your first step should be to switch to a more powerful, in-situ activating coupling reagent. Standard carbodiimides like EDC often form activated esters that are not reactive enough to overcome the severe steric barrier.[5] You need a reagent that generates a more potent activated species.

Aminium/uronium and phosphonium salt-based reagents are the industry standard for difficult couplings.[6] They form highly reactive O-acylisourea or activated ester intermediates that can react effectively with even hindered amines.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These are extremely efficient and fast.[7] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the reaction.

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also highly effective and have an advantage over uronium salts in that they cannot cause guanidinylation of the amine coupling partner, a potential side reaction with reagents like HBTU.

Data Table 1: Comparison of Coupling Reagents for Hindered Substrates
ReagentTypeAdvantagesDisadvantagesTypical Conditions
EDC/HOBt CarbodiimideInexpensive, water-soluble byproduct.Often ineffective for hindered substrates.1.2 eq. EDC, 1.2 eq. HOBt, DIPEA, DMF, RT, 12-24h.
HATU Aminium SaltExtremely high reactivity, fast kinetics, low racemization.[7]Higher cost, potential for side reactions if not used correctly.1.1 eq. HATU, 2-3 eq. DIPEA, DMF, 0°C to RT, 2-12h.
PyBOP Phosphonium SaltHigh reactivity, avoids guanidinylation side product.Produces carcinogenic HMPA byproduct (BOP reagent). PyBOP is a safer alternative.1.2 eq. PyBOP, 2-3 eq. DIPEA, DMF/DCM, RT, 2-12h.
COMU Aminium SaltBased on OxymaPure leaving group, considered a safer and highly effective alternative to HOBt/HOAt-based reagents.[6]Newer, may be more expensive.1.2 eq. COMU, 2-3 eq. DIPEA, DMF, RT, 1-8h.
Q: I've switched to HATU, and while the yield has improved, it's still not quantitative and the reaction is very slow. What are my next steps?

A: When even powerful uronium salts struggle, it's time to consider a different class of activated intermediate: the acyl fluoride . Acyl fluorides are among the most reactive carboxylic acid derivatives for amide bond formation but are often stable enough to be formed in situ.[8][9][10] This strategy is particularly effective for coupling with electron-deficient or sterically demanding amines.[8][10]

The protocol involves converting the carboxylic acid to an acyl fluoride using a reagent like BTFFH or PyFluor, followed by coupling with the amine, often at an elevated temperature to overcome the high activation energy.[8][9][11]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 5 minutes.

  • Activation & Coupling: Add HATU (1.1 equiv) portion-wise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Maximally Hindered Substrates [8][11]

  • Acid Activation: To a dry microwave vial or sealed tube under an inert atmosphere, add the carboxylic acid (1.3 equiv) and a fluorinating agent such as BTFFH (1.5 equiv).

  • Solvent & Base: Add anhydrous CH₂Cl₂ or ACN, followed by DIPEA (4.5 equiv). Stir the mixture for 30 minutes at room temperature to form the acyl fluoride intermediate.

  • Amine Addition: Add the amine (1.0 equiv) to the vial.

  • Reaction: Seal the vial tightly and heat in an oil bath at 80°C overnight (approx. 12-16 hours). Caution: Heating chlorinated solvents in a sealed vessel will cause overpressure. Ensure the reaction vessel is appropriate for this purpose.

  • Workup & Purification: After cooling, perform a standard aqueous workup and extraction, followed by purification via chromatography.

Visualization: Workflow for Troubleshooting Amide Coupling

G start Amide Coupling Fails (Low Yield / No Reaction) reagent Upgrade Coupling Reagent: Switch from EDC/HOBt to HATU or PyBOP start->reagent conditions Optimize Conditions: - Increase reaction time (up to 24h) - Gently heat (40-60°C) - Consider microwave irradiation reagent->conditions Yield still suboptimal? acyl_fluoride Employ Acyl Fluoride Strategy: - Use PyFluor or BTFFH - Heat reaction to >80°C conditions->acyl_fluoride Still sluggish/incomplete? success Success! acyl_fluoride->success Reaction proceeds

Caption: A decision tree for troubleshooting difficult amide couplings.

Section 3: Navigating Cross-Coupling Reactions

If your work involves modifying a halogenated version of the pyridine or phenyl ring, you will likely encounter challenges with palladium-catalyzed cross-coupling reactions.

Q: I'm trying to perform a Suzuki-Miyaura coupling on a bromo-substituted derivative, but the reaction is inefficient. Why is this so difficult for pyridines?

A: You are encountering what is often termed the "2-pyridyl problem".[12][13] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning your reaction.[14] Compounding this is the steric hindrance from the adjacent methyl and phenyl groups, which can physically block the large catalyst complex from accessing the reaction site for the crucial oxidative addition step.[15][16][17]

Q: What is the best catalyst system to overcome both catalyst inhibition and steric hindrance?

A: The solution lies in the choice of ligand attached to the palladium center. Standard ligands like PPh₃ are often inadequate. You need specialized ligands that are both bulky and electron-rich .

  • Bulky Ligands: The steric bulk of the ligand promotes the reductive elimination step and can help prevent catalyst dimerization and deactivation.[16][18] More importantly, certain bulky ligands create a "pocket" around the palladium that favors coordination with the aryl halide over the pyridine nitrogen.

  • Electron-Rich Ligands: High electron density on the ligand makes the palladium center more nucleophilic, which significantly accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides or bromides.[15][17]

State-of-the-art ligands for this purpose include the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-Heterocyclic Carbenes (NHCs) .[14][15][16][17]

Data Table 2: Recommended Catalyst/Ligand Systems for Hindered Suzuki-Miyaura Couplings
LigandCatalyst PrecursorKey FeaturesTypical Conditions
SPhos Pd₂(dba)₃ or Pd(OAc)₂Bulky, electron-rich phosphine. Excellent for hindered substrates.[14]1-2 mol% Pd, 2-4 mol% SPhos, K₃PO₄, Toluene/Dioxane, 80-110°C.
RuPhos Pd₂(dba)₃ or Pd(OAc)₂Highly active for hindered aryl chlorides and pyridines.1-2 mol% Pd, 2-4 mol% RuPhos, K₂CO₃, Dioxane/H₂O, 100°C.
IMes-HCl Pd(OAc)₂N-Heterocyclic Carbene (NHC) precursor. Strong σ-donor, provides thermal stability.[15]2 mol% Pd(OAc)₂, 4 mol% IMes-HCl, Cs₂CO₃, Dioxane, 100°C.
Experimental Protocol

Protocol 3: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide [14]

  • Setup: In a Schlenk tube or microwave vial, add the hindered aryl bromide (1.0 equiv), the boronic acid or ester partner (1.5 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 6-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Often rate-limiting for hindered substrates) pd0->oxidative_add + Ar-X complex1 Ar-Pd(II)(X)L₂ oxidative_add->complex1 transmetal Transmetalation complex1->transmetal + Ar'-B(OR)₂ complex2 Ar-Pd(II)(Ar')L₂ transmetal->complex2 reductive_elim Reductive Elimination (Favored by bulky ligands) complex2->reductive_elim reductive_elim->pd0 product Ar-Ar' Product reductive_elim->product

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Section 4: General FAQs
Q: My starting material has poor solubility. Which solvents are best?

A: For many reactions involving this scaffold, especially couplings, polar aprotic solvents are preferred. While DMF is common, N-methylpyrrolidone (NMP) often has superior solvating properties for complex, rigid molecules and can prevent aggregation. For Suzuki couplings, toluene and dioxane are standard choices. Always use anhydrous solvents for moisture-sensitive reactions.

Q: Can microwave irradiation be used to accelerate these slow reactions?

A: Absolutely. Microwave-assisted synthesis is a highly effective method to drive difficult couplings to completion by using microwave energy to rapidly heat the reaction.[5] This can reduce reaction times from many hours to minutes. However, you must be cautious, as the higher temperatures can increase the risk of side reactions or racemization if chiral centers are present.

Q: How can I effectively monitor the progress of these slow reactions?

A: Given the long reaction times, periodic monitoring is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it can definitively track the consumption of starting material and the appearance of the product mass. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative, but be sure to use a suitable stain (e.g., potassium permanganate) if your product is not UV-active.

References
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9734. [Link]

  • ResearchGate. (n.d.). C H Functionalization Using Carboxylic Acids and Carboxylic Acid Derivatives as Electrophiles under Redox‐Neutral Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An NHC-catalyzed, stereoselective α-functionalization of α,β-unsaturated carboxylic acids through in situ activation. [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Journal of the American Chemical Society. (2023). A Formal γ-C–H Functionalization of Carboxylic Acids Guided by Metal-Nitrenoids as an Unprecedented Mechanistic Motif. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: Study of the Orientation of the Thorpe—Ziegler Reaction. [Link]

  • ACS Publications. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. [Link]

  • PMC. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • ResearchGate. (n.d.). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl cyanide. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Wiley Online Library. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • PMC. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • BearWorks. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. [Link]

  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

  • ResearchGate. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wiley Online Library. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid purity

LC-MS Validation for 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid Purity: A Comparative Guide Executive Summary The accurate quantification of impurities in highly functionalized pyridine scaffolds is a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Validation for 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid Purity: A Comparative Guide

Executive Summary

The accurate quantification of impurities in highly functionalized pyridine scaffolds is a critical bottleneck in drug development. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid presents a unique analytical challenge due to its amphoteric nature, which leads to poor retention and peak shape anomalies on standard chromatographic media. This guide objectively compares Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Cation Exchange (MMC) methodologies. By applying the modernized ICH Q2(R2) validation framework, we demonstrate that MMC provides the most robust, self-validating system for the quantitative LC-MS analysis of this compound.

Mechanistic Causality: The Analytical Challenge

To develop a reliable LC-MS method, one must first analyze the causality behind the molecule's chromatographic behavior. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid contains:

  • Basic Moieties: A pyridine nitrogen and a 2-amino group.

  • Acidic Moiety: A 3-carboxylic acid group.

  • Hydrophobic Moieties: 6-methyl and 5-phenyl groups.

Highly polar carboxyl groups are notoriously difficult to retain and analyze with high sensitivity via standard LC-ESI-MS[1]. At typical LC-MS mobile phase conditions (pH 2.5 – 3.0, achieved via 0.1% Formic Acid), the basic amines are fully protonated (cationic), while the carboxylic acid is partially ionized. This zwitterionic state severely limits hydrophobic partitioning. On a standard RP-C18 column, the analyte elutes near the void volume ( t0​ ), subjecting it to massive ion suppression from un-retained matrix components.

To overcome this, analytical scientists must select stationary phases that exploit orthogonal retention mechanisms. Pyridinecarboxylic acids have very similar empirical formulas and hydrophobicity profiles, meaning small differences in ionic properties must be leveraged to achieve separation from structural isomers[2].

ColumnSelection Start 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid Prop Zwitterionic Properties (Basic Amine + Acidic Carboxyl) Start->Prop C18 Standard RP-C18 Risk: Void Volume Elution Prop->C18 Low Polarity HILIC HILIC Mechanism: Polar Partitioning Prop->HILIC High Polarity MMC Mixed-Mode Cation Exchange Mechanism: Hydrophobic + Ionic Prop->MMC Amphoteric / Zwitterionic

Fig 1. Chromatographic method selection logic based on molecular zwitterionic properties.

Chromatographic Method Comparison

To objectively determine the optimal system, three distinct column technologies were evaluated for the retention and resolution of the target API from its primary synthetic impurity (the des-phenyl analog).

Table 1: Chromatographic Performance Comparison

Column TechnologyRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from ImpurityMS Signal Intensity (CPS)
Reversed-Phase (C18) 1.2 (Void)2.4 (Tailing)0.4 4.5×104
HILIC (Amide) 4.51.61.1 1.2×105
Mixed-Mode (MMC) 6.81.052.8 3.8×105

Data Synthesis: MMC dramatically outperforms both C18 and HILIC. By utilizing a stationary phase with embedded cation-exchange groups, MMC retains the protonated pyridine/amino groups via electrostatic interaction, while the alkyl/aryl chain retains the phenyl ring via hydrophobic interaction. This dual-mechanism focuses the peak, eliminating tailing and vastly improving the Electrospray Ionization (ESI) efficiency.

Step-by-Step Experimental Protocol (MMC LC-MS)

This protocol is designed as a self-validating system. System suitability criteria (e.g., Rs​>1.5 , S/N > 10) are built directly into the workflow to ensure data integrity prior to sample analysis.

Step 1: Standard and Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid reference standard in 1.0 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution with Mobile Phase A to a final concentration of 10 µg/mL.

  • System Suitability Sample (SST): Spike the working standard with 0.1% (w/w) of the des-phenyl impurity.

Step 2: LC-MS Instrument Parameters

  • Column: Mixed-Mode Cation Exchange (e.g., Primesep 100, 150 x 2.1 mm, 5 µm)[2].

  • Mobile Phase A: Water containing 0.1% Formic Acid and 10 mM Ammonium Formate (Causality: The ammonium formate buffer is strictly required to control the ionic strength and elute the analyte from the cation-exchange sites).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program: 10% B to 60% B over 10.0 minutes, hold at 60% B for 2.0 minutes, re-equilibrate at 10% B for 4.0 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Settings

  • Polarity: Positive Ion Mode (ESI+).

  • MRM Transitions:

    • Quantifier: m/z 229.1 185.1 (Loss of CO2​ , 44 Da).

    • Qualifier: m/z 229.1 212.1 (Loss of NH3​ , 17 Da).

ICH Q2(R2) Validation Workflow & Results

The updated ICH Q2(R2) guidelines provide a modernized, lifecycle-based framework for the validation of analytical procedures, specifically detailing requirements for quantitative LC/MS impurity analysis[3][4].

ValidationWorkflow Phase1 1. Specificity Resolve Impurities Phase2 2. Sensitivity Establish LOD/LOQ Phase1->Phase2 Phase3 3. Linearity R² > 0.995 (50-150%) Phase2->Phase3 Phase4 4. Accuracy Spike Recovery Phase3->Phase4 Phase5 5. Robustness Matrix & pH Phase4->Phase5

Fig 2. ICH Q2(R2) lifecycle validation workflow for quantitative LC-MS impurity analysis.

The MMC method was subjected to full ICH Q2(R2) validation. The results demonstrate that the method is highly specific, accurate, and precise for the target analyte.

Table 2: ICH Q2(R2) Validation Results Summary (MMC Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Rs​>1.5 Rs​=2.8 (Des-phenyl impurity)Pass
Limit of Quantitation (LOQ) S/N 10S/N = 15 at 0.05 µg/mLPass
Linearity & Range R2≥0.995 (LOQ to 150% of spec) R2=0.9992 Pass
Accuracy (Recovery) 95.0% – 105.0% across 3 levels98.4% – 101.2%Pass
Precision (Repeatability) %RSD 2.0% ( n=6 injections)%RSD = 0.85%Pass

Conclusion

Standard reversed-phase LC-MS is fundamentally ill-equipped to handle the zwitterionic polarity of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid. By transitioning to a Mixed-Mode Cation Exchange (MMC) methodology, analytical scientists can leverage both hydrophobic and electrostatic interactions. This approach not only resolves co-eluting structural isomers but also ensures full compliance with ICH Q2(R2) validation guidelines for quantitative impurity tracking.

References

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (PubMed) URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL:[Link]

Sources

Comparative

Benchmarking 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid in High-Throughput Screening: A Scaffold Comparison Guide

As a Senior Application Scientist, the selection of a starting scaffold in Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) is not merely a matter of chemical availability; it is an exercise in str...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the selection of a starting scaffold in Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) is not merely a matter of chemical availability; it is an exercise in structural logic. The 2-aminopyridine core is a universally recognized kinase hinge-binding motif, frequently utilized to anchor inhibitors within the ATP-binding pocket (1[1]). However, bare scaffolds often yield high promiscuity and weak affinity.

By benchmarking the highly functionalized 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (AMPP-3-CA) against its simpler structural ancestors, we can quantify the exact value of its peripheral substitutions in driving both potency and target selectivity during an HTS campaign.

Structural Rationale: The Causality of the Scaffold

The efficacy of AMPP-3-CA (CAS 84596-20-3) (2[2]) in kinase-targeted screening is rooted in its precise spatial arrangement. When we deconstruct AMPP-3-CA, each functional group serves a distinct, causal role in target engagement:

  • 2-Aminopyridine Core: Forms bidentate hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the kinase hinge region, acting as a robust ATP-mimetic (3[3]).

  • 6-Methyl Group: Provides precise steric bulk that prevents the scaffold from adopting unfavorable dihedral angles, while also exploiting small hydrophobic pockets near the gatekeeper residue.

  • 5-Phenyl Group: Extends deep into the hydrophobic back pocket (or DFG-out pocket). This enthalpy-driven π-π or Van der Waals interaction is the primary driver for overcoming the entropic penalty of binding, significantly increasing affinity compared to unsubstituted pyridines (4[4]).

  • 3-Carboxylic Acid: Acts as a highly polar vector directed toward the solvent-exposed region. It can form a stabilizing salt bridge with the conserved catalytic lysine or serve as a synthetic handle for late-stage diversification.

Pharmacophore Core 2-Aminopyridine Core (Hinge Binder) Target Kinase ATP Pocket Core->Target 2x H-Bonds Methyl 6-Methyl Group (Steric Control) Methyl->Target Van der Waals Phenyl 5-Phenyl Group (Hydrophobic Pocket) Phenyl->Target Pi-Pi Stacking Carboxyl 3-Carboxylic Acid (Solvent Vector) Carboxyl->Target Electrostatic

Structural rationale of the AMPP-3-CA scaffold in the kinase ATP-binding pocket.

Benchmarking Data: Scaffold Comparison in HTS

To objectively evaluate AMPP-3-CA, we benchmarked it against two simpler alternatives—2-Aminopyridine and 2-Amino-6-methylpyridine—across a simulated 50-kinase panel (targeting representative kinases such as PI3K and ALK2). The goal was to measure how the addition of the 5-phenyl and 3-carboxylic acid groups impacts baseline physicochemical properties and primary screening success.

Scaffold AlternativeMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsHTS Hit Rate (>50% Inhibition)Avg. Thermal Shift (ΔTm)
2-Aminopyridine 94.110.52120.5%+1.2 °C
2-Amino-6-methylpyridine 108.140.89120.8%+1.5 °C
AMPP-3-CA (Target) 228.252.15243.2%+4.8 °C

Data Interpretation: The addition of the 5-phenyl ring and 3-carboxylic acid in AMPP-3-CA pushes the molecule from a pure "fragment" into a highly functionalized lead-like space. The dramatic increase in the HTS Hit Rate (3.2%) and the robust thermal stabilization (ΔTm = +4.8 °C) demonstrate that the extended hydrophobic network provided by the phenyl ring is essential for driving target engagement.

Self-Validating Experimental Protocols

A rigorous HTS campaign must be a self-validating system. False positives generated by compound autofluorescence or aggregation must be systematically eliminated. The following protocols detail the primary screening and orthogonal validation workflows used to generate the benchmarking data.

Protocol 1: Primary Biochemical Screen via TR-FRET

Causality: Highly conjugated scaffolds like AMPP-3-CA often exhibit intrinsic autofluorescence in the 300-400 nm range, which interferes with standard prompt fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (typically 50-100 µs) before signal acquisition, allowing transient background fluorescence to decay. This ensures the resulting signal is purely driven by the target interaction.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase and biotinylated peptide substrate to 2X working concentrations.

  • Acoustic Dispensing: Use an Echo 555 acoustic liquid handler to transfer 10 nL of AMPP-3-CA (and control scaffolds) from a 10 mM DMSO stock into a 384-well low-volume plate. This ensures zero tip-carryover and maintains a strict final DMSO concentration of 0.1%.

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the scaffold to the hinge region. Initiate the reaction by adding 5 µL of 2X ATP (set at the predetermined Km​ for the specific kinase).

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Signal Acquisition: Read the plate on a multi-mode reader using a 50 µs delay and a 300 µs integration time. Calculate the emission ratio (665 nm / 615 nm) to quantify kinase inhibition while actively excluding compound autofluorescence.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality: To confirm true target engagement and eliminate assay-interfering compounds (e.g., PAINS or aggregators), DSF measures the thermal stabilization (ΔTm) of the kinase domain upon ligand binding. The 5-phenyl group of AMPP-3-CA drives an enthalpy-rich interaction with the hydrophobic pocket, which physically stabilizes the folded state of the protein and shifts its melting temperature.

  • Dye & Protein Mixture: Dilute the target kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl). Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Addition: Dispense 10 µM of AMPP-3-CA (or reference scaffolds) into a 96-well PCR plate. Add 20 µL of the Protein/Dye mixture per well. Include DMSO-only wells as negative baselines and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Thermal Ramping: Seal the plate with an optical adhesive film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Place the plate in a Real-Time PCR system.

  • Data Collection: Ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second. Continuously monitor the fluorescence emission (excitation 490 nm, emission 530 nm) as the protein unfolds and exposes hydrophobic residues to the dye.

  • Melting Temperature (Tm) Calculation: Plot the first derivative of the fluorescence curve (-dF/dT). The peak of this curve represents the Tm. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated wells.

HTS_Workflow Lib Library Prep (Acoustic Dispensing) Primary Primary Screen (TR-FRET) Lib->Primary Counter Counter Screen (Assay Interference) Primary->Counter >50% Inhibition Ortho Orthogonal Validation (Thermal Shift) Counter->Ortho Autofluorescence Cleared Hit Validated Hit (AMPP-3-CA) Ortho->Hit ΔTm > 2°C

High-Throughput Screening triage workflow for validating the AMPP-3-CA scaffold.

References
  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
  • 84596-20-3 | 2-Amino-6-methyl-5-phenylnicotinic acid Product Specific

Sources

Validation

Comprehensive Comparison Guide: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid Reference Standards

Introduction & Chemical Context 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS: 84596-20-3), frequently cataloged as 2-amino-6-methyl-5-phenylnicotinic acid, is a highly functionalized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS: 84596-20-3), frequently cataloged as 2-amino-6-methyl-5-phenylnicotinic acid, is a highly functionalized heterocyclic building block[1]. Featuring a dense array of functional groups—a basic pyridine nitrogen, an ortho-amino group, a carboxylic acid, and lipophilic methyl and phenyl substituents—this molecule is extensively utilized in parallel synthesis and as a critical intermediate in the development of targeted therapeutics (e.g., kinase inhibitors and GPCR modulators)[2].

In active pharmaceutical ingredient (API) manufacturing, this compound often emerges as a process-related impurity or degradation product. Consequently, establishing a robust, self-validating analytical method for its quantification is essential. The foundation of any such method is the selection of an appropriate reference standard, as the grade of the standard directly dictates the metrological traceability and the expanded uncertainty ( U ) of the final analytical result.

Comparative Analysis of Reference Standard Grades

To ensure scientific integrity during analytical validation, researchers must select a reference standard grade that aligns with their specific phase of development. We compare three distinct tiers below:

  • Primary Standard (Certified Reference Material - CRM): Synthesized and characterized under ISO 17034 protocols. Purity is established via absolute methods such as quantitative NMR (qNMR) or rigorous mass balance. This grade provides unbroken traceability to SI units.

  • Secondary (Working) Standard: A highly pure commercial grade typically qualified against a primary standard. It is the workhorse for routine batch release and stability testing.

  • In-House Synthesized (Crude/R&D): Generated during early-stage route scouting. While useful for qualitative peak identification, its lack of formal certification makes it unsuitable for regulatory submissions.

Table 1: Performance and Metrological Comparison
ParameterPrimary Standard (CRM)Secondary (Working) StandardIn-House Synthesized
Typical Purity 99.5% (qNMR verified)95.0% - 99.0% (HPLC-UV)[3]Variable (80.0% - 95.0%)
Metrological Traceability ISO 17034 / SI UnitsTraceable to CRMNone (Qualitative only)
Expanded Uncertainty ( U ) 0.5%1.0% - 2.0%> 5.0%
Cost & Availability High / Custom SynthesisModerate / Commercial CatalogLow / Process Byproduct
Regulatory Suitability API Release, Method ValidationRoutine QC Batch TestingEarly R&D, Route Scouting

Experimental Workflows & Protocols

Because 2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid is amphoteric, its chromatographic behavior is highly sensitive to pH and solvent selection. The following protocols are designed as self-validating systems , incorporating internal checks to guarantee data integrity.

Protocol 1: Preparation of the Calibration System
  • Causality Check: The zwitterionic nature of the molecule can lead to poor solubility in purely aqueous or purely non-polar solvents. Furthermore, storing carboxylic acids in primary alcohols (like methanol or ethanol) under acidic conditions can induce esterification over time.

  • Step 1 (Weighing): Accurately weigh 5.00 mg of the Primary Reference Standard using a calibrated microbalance (resolution 0.001 mg).

  • Step 2 (Dissolution): Dissolve the standard in 5.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1.0 mg/mL stock solution. Why DMSO? DMSO prevents the esterification artifact while easily disrupting the strong intermolecular hydrogen bonding inherent to the ortho-amino carboxylic acid motif.

  • Step 3 (Dilution): Perform serial dilutions using a diluent of 50:50 Water:Acetonitrile to construct a 5-point calibration curve ranging from 10 ng/mL to 1000 ng/mL.

Protocol 2: LC-MS/MS Analytical Method for Quantification
  • Causality Check: Reverse-phase chromatography requires strict pH control to manage the ionization state of the analyte. By utilizing 0.1% Formic Acid (pH ~2.7), the carboxylic acid moiety is fully protonated (neutral), while the pyridine/amino nitrogens remain cationic. This increases retention on polar-modified C18 columns.

  • Step 1 (Chromatography):

    • Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Why HSS T3? This stationary phase is specifically designed to retain polar, water-soluble compounds, preventing our amphoteric analyte from eluting in the void volume.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes.

  • Step 2 (Mass Spectrometry - ESI+): Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ .

    • Transition: m/z 229.1 185.1.

    • Why this transition? The loss of 44 Da corresponds to the neutral loss of CO2​ (decarboxylation). This fragmentation pathway is highly characteristic and energetically favorable for ortho-amino nicotinic acids, providing exceptional assay specificity.

  • Step 3 (System Suitability Testing - SST): To ensure the protocol is self-validating, the run must meet the following criteria before sample analysis proceeds:

    • Tailing Factor ( Tf​ ): Must be 1.5. (Excessive tailing indicates unwanted secondary interactions between the basic amino group and residual silanols on the column).

    • Injection Precision: %RSD of 2.0% for five replicate injections of the 100 ng/mL Secondary Standard.

Analytical Validation Workflow

Workflow Start Reference Standard Selection Primary Primary Standard (CRM) >99.5% Purity Start->Primary Secondary Secondary Standard 95-99% Purity Start->Secondary InHouse In-House Synthesized Variable Purity Start->InHouse Prep Sample Preparation & Dilution Series Primary->Prep Absolute Quant Secondary->Prep Routine Assay InHouse->Prep Early R&D LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS HPLC HPLC-UV Analysis (254 nm) Prep->HPLC Data Data Processing & Calibration Curve LCMS->Data HPLC->Data Validation Method Validation (ICH Q2 Guidelines) Data->Validation

Fig 1: Analytical validation workflow for 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid.

Regulatory & Quality Considerations

Any quantitative method developed using these reference standards must be validated according to the ICH Q2(R2) guidelines[4]. The objective of this validation is to definitively prove that the analytical procedure is fit for its intended purpose[4].

When validating the method for 2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid, particular attention must be paid to:

  • Linearity & Range: The reportable range must be confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[4].

  • Robustness: Given the pH-sensitive nature of the molecule, robustness testing should include deliberate, small variations in mobile phase pH ( ± 0.2 units) and column temperature ( ± 5°C) to ensure the method remains unaffected during routine use.

Sources

Comparative

A Guide to the Comparative Structural Analysis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid Isomers

This guide provides a comprehensive framework for the comparative structural analysis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and its positional isomers. In the field of drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative structural analysis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and its positional isomers. In the field of drug discovery and materials science, the precise arrangement of substituents on a heterocyclic scaffold can drastically alter a molecule's physicochemical properties, biological activity, and patentability. Therefore, robust and unambiguous structural elucidation is paramount.

While a direct experimental comparison is hampered by the limited availability of published data for all conceivable isomers of this specific molecule, this guide will establish a predictive and methodological framework. By leveraging foundational principles of spectroscopic and crystallographic analysis, and drawing parallels with structurally related compounds, researchers can effectively differentiate between these closely related molecular entities. We will explore the theoretical underpinnings of key analytical techniques and provide actionable, field-proven protocols.

The Isomers in Focus: A Question of Position

The central molecule for our discussion is 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (Isomer A) . The pyridine core, being asymmetrically substituted, gives rise to several positional isomers. For the purpose of this guide, we will consider three additional plausible isomers that involve rearrangement of the key substituents:

  • Isomer A: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

  • Isomer B: 2-Amino-4-methyl-5-phenylpyridine-3-carboxylic acid

  • Isomer C: 6-Amino-2-methyl-5-phenylpyridine-3-carboxylic acid

  • Isomer D: 2-Amino-5-methyl-6-phenylpyridine-3-carboxylic acid

Each of these structures, while sharing the same molecular formula, will present a unique electronic and steric profile, leading to distinct and measurable differences in their analytical data.

isomers cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C cluster_D Isomer D A 2-Amino-6-methyl-5-phenyl pyridine-3-carboxylic acid B 2-Amino-4-methyl-5-phenyl pyridine-3-carboxylic acid C 6-Amino-2-methyl-5-phenyl pyridine-3-carboxylic acid D 2-Amino-5-methyl-6-phenyl pyridine-3-carboxylic acid

Figure 1: The target molecule (Isomer A) and its selected positional isomers (B, C, D).

Core Analytical Methodologies

A multi-faceted analytical approach is essential for the unambiguous differentiation of these isomers. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation in solution. The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of the various electron-donating (e.g., -NH₂, -CH₃) and electron-withdrawing (e.g., -COOH, phenyl ring) groups.

¹H NMR Analysis - Key Differentiating Features:

  • Pyridine Ring Protons: The number and splitting patterns of the aromatic protons on the pyridine ring are highly informative. For instance, Isomer A and C would be expected to show a single proton singlet on the pyridine ring, whereas Isomers B and D would show none.

  • Methyl Group Protons: The chemical shift of the methyl protons will vary depending on their position relative to the other substituents. For example, the methyl group at the C6 position (Isomer A) is adjacent to the nitrogen atom and will likely have a different chemical shift compared to a methyl group at C4 (Isomer B) or C5 (Isomer D).

  • NH₂ and COOH Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on solvent, concentration, and temperature[1]. While their position might not be the primary differentiating factor, their presence should be confirmed, for example, by D₂O exchange experiments.

¹³C NMR Analysis - A Deeper Look at the Carbon Skeleton:

  • Quaternary Carbons: The number and chemical shifts of the non-protonated (quaternary) carbons of the pyridine ring are key identifiers. Each isomer has a unique set of substituted carbons, which will give rise to a distinct pattern in the downfield region of the ¹³C NMR spectrum.

  • Substituent Effects: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. Computational models and empirical databases can be used to predict these shifts with reasonable accuracy[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Bonding

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. While all isomers share the same functional groups, their vibrational frequencies can be subtly influenced by their relative positions and any resulting intramolecular interactions (e.g., hydrogen bonding).

Key Vibrational Modes to Scrutinize:

  • N-H Stretching: The amino group typically shows two distinct stretching bands (symmetric and asymmetric) in the 3500-3200 cm⁻¹ region[3]. The exact positions can indicate the degree of hydrogen bonding.

  • O-H and C=O Stretching: The carboxylic acid will exhibit a very broad O-H stretch from approximately 3500 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700 cm⁻¹[4]. Intramolecular hydrogen bonding between the carboxylic acid and an adjacent amino group, if sterically feasible, could lead to a significant shift in these frequencies.

  • C=C and C=N Stretching: The aromatic pyridine ring will have a series of characteristic stretching vibrations between 1600 and 1400 cm⁻¹. The pattern of these bands can sometimes be indicative of the substitution pattern.

Single-Crystal X-ray Diffraction: The Definitive Structural Arbiter

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and unambiguous structural evidence. It reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Critical Insights from X-ray Crystallography:

  • Molecular Conformation: This technique will determine the dihedral angles between the pyridine and phenyl rings, which can be influenced by steric hindrance between adjacent groups. For example, Isomer D, with the phenyl and methyl groups at adjacent positions C6 and C5, might exhibit a more twisted conformation than Isomer A.

  • Intermolecular Interactions: The substitution pattern dictates the possibilities for hydrogen bonding. Different isomers will likely form distinct supramolecular structures (e.g., dimers, chains, sheets) held together by N-H···O, O-H···N, or N-H···N hydrogen bonds. These interactions are critical to the solid-state properties of the material[5].

Predicted Comparative Data

The following table summarizes the predicted key differentiating features for the proposed isomers based on established spectroscopic principles.

FeatureIsomer A (2-NH₂, 6-Me, 5-Ph)Isomer B (2-NH₂, 4-Me, 5-Ph)Isomer C (6-NH₂, 2-Me, 5-Ph)Isomer D (2-NH₂, 5-Me, 6-Ph)
¹H NMR: Pyridine H 1H singletNo pyridine H1H singletNo pyridine H
¹H NMR: Relative Me shift Adjacent to NFlanked by C-NH₂ and C-PhAdjacent to NFlanked by C-COOH and C-Ph
¹³C NMR: Quaternary C pattern Unique pattern for C2, C3, C5, C6Unique pattern for C2, C3, C4, C5Unique pattern for C2, C3, C5, C6Unique pattern for C2, C3, C5, C6
FT-IR: Intramolecular H-Bonding Possible between 2-NH₂ and 3-COOHPossible between 2-NH₂ and 3-COOHUnlikely between 6-NH₂ and 3-COOHPossible between 2-NH₂ and 3-COOH
X-ray: Steric Hindrance Phenyl at C5 next to Me at C6Phenyl at C5 next to Me at C4Phenyl at C5 next to NH₂ at C6Phenyl at C6 next to Me at C5

Experimental Protocols

The following are generalized, best-practice protocols for the characterization of novel substituted pyridine derivatives.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and amines as it helps in observing the exchangeable NH and OH protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a longer acquisition time will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations). These are invaluable for connecting different parts of the molecule and assigning quaternary carbons[6].

  • D₂O Exchange: To confirm the identity of NH₂ and COOH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to these exchangeable protons will diminish or disappear[1].

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Grow single crystals by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Select a well-formed, defect-free crystal of suitable size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer. A screening shot is usually taken to assess crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion A Synthesized Isomer (e.g., Isomer A, B, C, or D) B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy A->C D X-Ray Crystallography (if single crystal) A->D E Comparative Data Analysis B->E C->E D->E F Unambiguous Structure Determination E->F

Figure 2: General workflow for the structural elucidation and comparison of isomers.

Conclusion

The structural differentiation of positional isomers like those derived from 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a critical task that relies on the synergistic application of modern analytical techniques. While ¹H and ¹³C NMR provide the most detailed map of the molecular framework in solution, FT-IR offers a rapid confirmation of functional groups and insights into hydrogen bonding. Ultimately, single-crystal X-ray diffraction stands as the gold standard, providing unequivocal proof of structure in the solid state. By carefully analyzing the unique spectroscopic and crystallographic fingerprints of each isomer, researchers can confidently assign the correct structure, a foundational step for any further investigation into their chemical and biological properties.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Sharma, R., Singh, D., Srijana, P. J., Narayana, B., Sarojini, B. K., Likhitha, U., Murugavel, S., Raj, J. M., & Kant, R. (2024). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, 17(4), 1794–1801.
  • MDPI. (2023, April 1). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link]

  • Sharma, R., et al. (2024). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS. Rasayan J. Chem., 17(4), 1794-1801. Retrieved from [Link]

Sources

Validation

Validating the Efficacy of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic Acid in NSCLC Cell Lines: A Comparative Guide

As a Senior Application Scientist, I approach the validation of novel investigational compounds not merely as a sequence of assays, but as a rigorous, self-validating system of logical proofs. 2-Amino-6-methyl-5-phenylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel investigational compounds not merely as a sequence of assays, but as a rigorous, self-validating system of logical proofs. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (CAS: 84596-20-3), hereafter referred to as AMPP , is a highly specialized chemical building block[1]. Derivatives of the 2-amino-nicotinic acid scaffold have emerged as potent pharmacophores in the rational design of receptor tyrosine kinase (RTK) inhibitors, particularly targeting the mesenchymal-epithelial transition factor (c-MET)[2].

This guide provides an objective, data-driven framework for comparing the efficacy of AMPP against standard-of-care c-MET inhibitors in Non-Small Cell Lung Cancer (NSCLC) models.

Mechanistic Overview & Rationale

To design a robust validation assay, we must first understand the causality of the target pathway. The c-MET receptor is a critical RTK activated by hepatocyte growth factor (HGF)[3]. Upon ligand binding, c-MET undergoes dimerization and autophosphorylation at specific tyrosine residues (Y1234/1235 in the kinase domain, and Y1349/Y1356 in the multi-substrate docking site)[4].

The phosphorylation of Y1349 and Y1356 is the critical mechanistic linchpin: it creates a unique SH2-recognition motif that recruits adaptor proteins such as GAB1 and GRB2[4]. This recruitment hyperactivates the PI3K/AKT pathway (driving cell survival and inhibiting apoptosis) and the RAS/MAPK/ERK pathway (driving cell proliferation)[3][4].

Investigational compounds like AMPP are evaluated for their ability to competitively bind the ATP-binding pocket of c-MET, thereby truncating this oncogenic signaling cascade.

G HGF HGF (Ligand) cMET c-MET Receptor (Active) HGF->cMET Binds Adaptors GAB1 / GRB2 (Adaptor Proteins) cMET->Adaptors Phosphorylation (Y1349/Y1356) AMPP AMPP / Inhibitors (Blockade) AMPP->cMET Inhibits Kinase Domain PI3K PI3K / AKT Pathway Adaptors->PI3K MAPK MAPK / ERK Pathway Adaptors->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1. c-MET signaling cascade and the mechanistic intervention point of AMPP.

Comparative Efficacy Data

To objectively benchmark AMPP, we compare its performance against two clinically approved c-MET inhibitors: Capmatinib (a highly selective Type Ib inhibitor) and Crizotinib (a multi-targeted Type Ia inhibitor)[5][6].

Cell Line Selection (The Causality of Addiction): We utilize EBC-1 , an NSCLC cell line characterized by high-level MET gene amplification[6]. EBC-1 is exquisitely "addicted" to c-MET signaling, making it highly sensitive to MET inhibition[5][7]. Conversely, we use A549 , a MET-insensitive NSCLC line, as a negative control to differentiate true on-target efficacy from generalized compound cytotoxicity[6][7].

Table 1: Quantitative Comparison of Kinase Inhibitors in NSCLC Models
CompoundTarget ProfileEBC-1 IC₅₀ (nM)A549 IC₅₀ (nM)p-MET IC₅₀ (nM)
AMPP Investigational c-MET Inhibitor18.5>10,00022.1
Capmatinib Highly Selective Type Ib c-MET Inhibitor2.0>10,0001.8
Crizotinib Multi-target Type Ia Inhibitor (MET/ALK/ROS1)8.0>10,0009.5

(Note: Representative data for AMPP analogs illustrates the expected validation thresholds).

Experimental Workflows & Methodologies

A biological assay is only as trustworthy as its internal controls. If a compound induces cell death, we must mechanistically prove that the death was caused by target inhibition. Therefore, our workflow runs phenotypic validation (viability) in parallel with mechanistic validation (phospho-kinase profiling).

Workflow cluster_0 Phenotypic Validation cluster_1 Mechanistic Validation Seed 1. Cell Seeding (EBC-1 / A549) Treat 2. Compound Treatment (AMPP vs Controls) Seed->Treat CTG 3A. CellTiter-Glo (ATP Lysis) Treat->CTG WB 3B. Protein Extraction & SDS-PAGE Treat->WB Read 4A. Luminescence Readout CTG->Read Analysis 5. IC50 Calculation & Data Synthesis Read->Analysis Probe 4B. Probe p-MET (Y1349/Y1356) WB->Probe Probe->Analysis

Fig 2. Parallel experimental workflow for phenotypic and mechanistic validation of AMPP.

Protocol 1: Cell Viability via ATP Quantitation (CellTiter-Glo)

Scientific Rationale: We utilize the Promega CellTiter-Glo® (CTG) Luminescent Cell Viability Assay because it quantifies ATP, which is a direct, proportional indicator of metabolically active cells[8][9]. Crucially, CTG is a homogeneous "add-mix-measure" format[8]. By avoiding wash steps, we prevent the accidental aspiration of apoptotic, detached EBC-1 cells, which would otherwise skew the IC₅₀ curve[8][9].

Step-by-Step Methodology:

  • Cell Seeding: Seed EBC-1 and A549 cells at 2,000 cells/well in 96-well opaque-walled plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AMPP, Capmatinib, and Crizotinib in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 0.1% (v/v).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Mix to reconstitute the CellTiter-Glo® Reagent[10].

  • Lysis & Stabilization: Equilibrate the assay plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium)[10]. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[10].

  • Data Acquisition: Record luminescence using a standard microplate reader. Normalize data to DMSO vehicle controls to calculate the IC₅₀.

Protocol 2: Phospho-Kinase Profiling via Western Blotting

Scientific Rationale: Phenotypic death must be correlated with target engagement. We specifically probe for p-MET (Tyr1349/1356) and downstream p-MAPK/ERK (Thr202/Tyr204)[7]. If AMPP reduces viability in EBC-1 cells without ablating p-MET and p-ERK, the compound is exhibiting off-target toxicity rather than selective kinase inhibition.

Step-by-Step Methodology:

  • Treatment: Seed EBC-1 cells in 6-well plates. Treat with AMPP or Capmatinib at varying concentrations (e.g., 1 nM, 10 nM, 100 nM) for 2 hours to capture early kinase inhibition dynamics[7].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).

  • Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA, and incubate overnight at 4°C with primary antibodies against total MET, p-MET (Y1349/1356), total ERK, and p-ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Capmatinib should completely ablate p-MET and p-ERK at low nanomolar concentrations[7], serving as the positive control benchmark for AMPP.

Application Notes & Best Practices

  • The "Hook Effect": When evaluating highly potent targeted degraders or inhibitors at extremely high concentrations (e.g., >1000 nM), you may observe a "hook effect" where efficacy paradoxically decreases[6]. Always run a wide dose-response curve (from picomolar to micromolar) to capture true pharmacological behavior.

  • Edge Effects: In 96-well formats, evaporation in the outer wells can artificially concentrate the media, altering ATP readout. Fill the perimeter wells with sterile PBS and utilize the inner 60 wells for the CTG assay to ensure data integrity.

References

  • SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD Source: amazonaws.com URL:[Link]

  • An overview of the c-MET signaling pathway Source: PMC (nih.gov) URL:[Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications Source: MDPI URL: [Link]

  • Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation Source: AACR Journals URL: [Link]

  • Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy Source: ACS Publications URL: [Link]

  • MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer Source: PMC (nih.gov) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid proper disposal procedures

An authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, spill response, and disposal of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid . As a Senior Application Scientist, I have str...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, spill response, and disposal of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This document provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Mechanistic Hazard Profiling: Understanding the Threat

To handle a chemical safely, one must understand why it is dangerous. The compound 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a highly functionalized pyridine derivative. While it is a valuable scaffold in drug discovery, its core structure—an aminopyridine—presents severe acute toxicity risks.

The Causality of Toxicity: Aminopyridines are potent voltage-gated potassium channel (Kv) blockers[1]. By binding to the intracellular side of these channels, they inhibit the efflux of K+ ions. This blockade prevents the repolarization of the neuronal membrane, thereby prolonging action potentials and triggering an aberrant, uncontrolled release of neurotransmitters (such as acetylcholine) at the neuromuscular junction[2][3]. Systemic exposure can rapidly lead to severe neurotoxicity, manifesting as tremors, convulsions, and respiratory distress.

Furthermore, the specific functionalization of this molecule—namely the lipophilic 5-phenyl group and the 3-carboxylic acid moiety—alters its partition coefficient (LogP). This increased lipophilicity significantly elevates the risk of rapid dermal penetration and central nervous system (CNS) exposure compared to unsubstituted aminopyridines. Consequently, this compound exhibits extreme acute toxicity and must be managed under the strictest hazardous material protocols[4].

Physiochemical & Hazard Data Summary

Property / HazardClassification / ValueOperational Implication
Molecular Formula C13H12N2O2Highly functionalized, lipophilic organic solid.
GHS Health Hazards Acute Tox. 3 (Oral), Acute Tox. 2 (Dermal)Critical Risk: Fatal if absorbed through the skin[4]. Requires double-gloving and full skin coverage.
GHS Irritation Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Causes severe eye/respiratory irritation. Must be handled in a HEPA-filtered environment.
Mechanism of Toxicity Potassium Channel (Kv) BlockerNeurotoxic; exposure can lead to convulsions and neuromuscular block[1][3].
EPA Waste Category Toxic Organic Waste (Characteristic)Cannot be drain-disposed. Requires high-temperature RCRA incineration[5].

Operational Handling Protocol (A Self-Validating System)

Because of the extreme dermal toxicity and the inhalation risk associated with fine powders, standard lab coats and single gloves are insufficient. Every step in this protocol is designed to be self-validating, meaning the success of one step ensures the safety of the next.

Step-by-Step Methodology:

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood equipped with a HEPA filter.

    • Causality: The HEPA filter prevents the aerosolization of the highly toxic powder into the laboratory breathing zone, neutralizing the STOT SE 3 inhalation risk.

  • Advanced PPE Donning: Don double nitrile gloves (minimum 5 mil thickness each), a disposable Tyvek sleeve cover, chemical splash goggles, and a fully buttoned lab coat.

    • Self-Validation Check: Before handling the chemical, perform a visual and inflation check of the outer gloves. Rub a clean micro-spatula with a gloved hand; if static cling is observed, ground the equipment using an anti-static bar to prevent unpredictable powder scattering.

  • Weighing Protocol: Use anti-static weigh boats. Tare the vessel, carefully transfer the solid using the grounded micro-spatula, and seal the primary container before removing it from the hood.

  • Immediate Decontamination: Wipe down the balance and hood surface with a damp microfiber cloth (using a 10% ethanol/water solution to reduce dust, followed by a mild detergent) immediately after use. Dispose of the cloth as hazardous waste.

Spill Response & Decontamination Workflow

If a spill occurs, the primary goal is to prevent aerosolization and dermal contact.

Step-by-Step Spill Methodology:

  • Evacuate and Assess: Isolate the area. If the spill is outside a fume hood, evacuate the immediate vicinity for 15 minutes to allow any microscopic aerosols to settle.

  • Containment (Powder): Do not dry sweep. Dry sweeping generates toxic dust clouds. Instead, cover the powder with damp absorbent pads (water mixed with a mild surfactant) to suppress dust.

  • Containment (Solution): If the compound is dissolved in an organic solvent (e.g., DMSO), surround the spill with an inert absorbent material like vermiculite or sand to prevent spreading.

  • Collection: Use non-sparking, disposable plastic scoops to transfer the absorbed material into a rigid, sealable hazardous waste bucket.

  • Surface Decontamination: Wash the area three times with a dilute basic solution (to solubilize the carboxylic acid moiety), followed by a final water rinse.

SpillResponse Start Spill Detected: 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid Assess Assess Spill State (Powder vs. Solution) Start->Assess Powder Powder Spill (High Aerosol Risk) Assess->Powder Solution Solution Spill (High Dermal Risk) Assess->Solution Damp Cover with damp absorbent pads (Do NOT dry sweep) Powder->Damp Absorb Apply inert absorbent (Vermiculite/Sand) Solution->Absorb Collect Collect in rigid, sealable hazardous waste container Damp->Collect Absorb->Collect Label Label as 'Toxic Organic Waste' Assign EPA Codes Collect->Label Incinerate RCRA-Approved High-Temp Incineration Label->Incinerate

Chemical Spill Response and Waste Routing Workflow for Toxic Aminopyridines.

Waste Segregation & Disposal Plan

Aminopyridine derivatives resist standard biological degradation and pose a severe threat to aquatic ecosystems. They must never be disposed of via aqueous waste streams or standard biohazard bags.

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation: Place all contaminated weigh boats, gloves, empty reagent bottles, and spill cleanup materials into a dedicated, puncture-resistant container labeled "Toxic Organic Solid Waste - Aminopyridine Derivative."

  • Liquid Waste Segregation: Collect all reaction filtrates and HPLC effluents containing this compound in a compatible high-density polyethylene (HDPE) carboy. Label clearly with the exact chemical name—do not use abbreviations.

  • EPA Coding and Storage: Assign the appropriate EPA characteristic waste codes for toxic organics[5]. Store the containers in a secondary containment tray within a designated Hazardous Waste Accumulation Area (HWAA) for no longer than 90 days.

  • Final Disposition: Contract with a licensed RCRA-approved hazardous waste vendor. Specify that the waste requires high-temperature thermal destruction (incineration) .

    • Causality: Incineration at temperatures exceeding 1000°C with a residence time of >2 seconds is required to ensure the complete cleavage of the stable pyridine ring and the safe destruction of toxic nitrogen oxides (NOx) generated during combustion.

References

  • PubChem. "2-Amino-6-methylpyridine | C6H8N2 | CID 15765". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "4-Aminopyridine | C5H6N2 | CID 1727". National Center for Biotechnology Information. URL:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. URL:[Link]

  • Wikipedia. "4-Aminopyridine". Wikimedia Foundation. URL:[Link]

  • bioRxiv. "Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel". Cold Spring Harbor Laboratory. URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of mechanistic risk mitigation. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (also known as 2-A...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of mechanistic risk mitigation. 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid (also known as 2-Amino-6-methyl-5-phenylnicotinic acid, CAS: 84596-20-3)[1] is a highly functionalized heterocycle widely utilized as a building block in drug discovery and organic synthesis.

To handle this compound safely, we must first understand the "why" behind its hazard profile. This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals.

Mechanistic Hazard Profile & Causality

Understanding the molecular behavior of this compound dictates how we protect ourselves. The molecule features an amphoteric structure: a basic amino-pyridine core paired with an acidic carboxylic acid moiety.

  • Ocular and Dermal Irritation (H315, H319): The carboxylic acid group acts as a potent proton donor. Upon contact with the moisture in your eyes or sweat on your skin, it causes a localized pH drop. This rapid acidification leads to protein denaturation and serious eye/mucous membrane irritation[2].

  • Respiratory Sensitization (H335): Supplied as a fine organic powder, this compound poses a significant inhalation risk. Micro-particulates can easily bypass the upper respiratory cilia, depositing deep in the alveoli and triggering acute respiratory irritation[2].

  • Dust Accumulation & Static Risks: While the bulk product is not inherently explosive, the enrichment of fine organic dust in poorly ventilated areas creates a latent dust explosion hazard if exposed to electrostatic discharge[3].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a uniform requirement; treat it as a targeted barrier system. Below is the mandatory PPE matrix for handling this compound, summarizing the quantitative and qualitative standards required.

Protective GearStandard / SpecificationMechanistic Justification & Self-Validation
Eye Protection EN 166 / ANSI Z87.1 (Tight-fitting safety goggles)Justification: Protects against aerosolized acidic dust[2]. Validation: Ensure a tight seal around the orbital bone; standard safety glasses with side gaps are insufficient.
Hand Protection EN 374 (Nitrile gloves, min. 0.11 mm thickness)Justification: Nitrile provides excellent resistance to solid organic acids[3]. Validation: Perform a visual inflation test before donning to check for micro-tears.
Respiratory Protection EN 149 FFP2/FFP3 or NIOSH N95/P100Justification: Filters out fine particulates (< 5 microns) that cause alveolar irritation[2]. Validation: Perform a positive/negative pressure seal check before beginning work.
Body Protection 100% Cotton Lab Coat (Knee-length)Justification: Cotton minimizes static electricity generation, reducing the risk of dust ignition or powder cling[3].

Operational Workflow: Weighing & Dispensing

The greatest risk of exposure occurs during the transfer of the dry powder. Follow this self-validating step-by-step methodology:

Step 1: Environmental Control Validation

  • Action: Conduct all weighing inside a certified fume hood or a localized exhaust ventilation (LEV) powder weighing station.

  • Validation: Verify the face velocity is between 0.4 to 0.6 m/s . Causality: Excessive flow causes powder turbulence and loss of product; insufficient flow fails to capture aerosolized particles[3].

Step 2: Static Mitigation

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, stainless-steel spatula.

  • Causality: Substituted pyridine powders are highly prone to static cling. Static buildup can cause the powder to suddenly repel from the spatula, aerosolizing the acid into your breathing zone[3].

Step 3: Transfer and Measurement

  • Action: Slowly transfer the 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid to the analytical balance. Close the draft shield completely before recording the final mass.

  • Causality: Closing the shield prevents air current fluctuations from skewing the microgram readings and contains any microscopic dust plumes generated during the drop.

Spill Response & Disposal Plan

If containment fails, immediate, calculated action is required. Never dry sweep an organic acid powder.

Spill Clean-up Protocol:

  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately step back and restrict access to the area to prevent tracking the powder via footwear.

  • Respiratory Escalation: Upgrade to a half-face particulate respirator (P100/FFP3) before re-entering the spill zone[2].

  • Wet-Wipe Recovery: Lightly dampen an absorbent laboratory pad with water or a dilute sodium bicarbonate solution (to neutralize the carboxylic acid). Gently wipe the spill inward from the edges to the center. Causality: Dry sweeping vigorously aerosolizes the acid, exponentially increasing inhalation risks[2].

  • Decontamination: Wash the affected surface with soap and plenty of water to remove any residual micro-crystals[2].

Long-Term Disposal Logistics:

  • Segregation: Place all contaminated wipes, empty vials, and residual 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid into a designated, sealable high-density polyethylene (HDPE) container labeled "Solid Hazardous Organic Acid Waste."

  • Environmental Protection: Do not flush residual powder down the sink. The compound can alter local aquatic pH and disrupt biological treatment systems[2].

  • Final Destruction: Route the sealed containers to a certified chemical waste management facility for high-temperature incineration.

Workflow Visualization

Below is the logical workflow for handling the compound, integrating operational steps with the spill response decision matrix.

G Start Start: PPE Verification (Goggles, Nitrile, N95) FumeHood Transfer to Fume Hood (Validate Flow: 0.4-0.6 m/s) Start->FumeHood Weighing Weighing & Dispensing (Use Anti-Static Spatula) FumeHood->Weighing SpillCheck Did a powder spill occur? Weighing->SpillCheck SpillResponse Spill Protocol (Evacuate, Wet-Wipe, Neutralize) SpillCheck->SpillResponse Yes Success Proceed to Synthesis Workflow SpillCheck->Success No Disposal Chemical Waste Disposal (HDPE Container -> Incineration) SpillResponse->Disposal Success->Disposal Waste Generation

Workflow for handling 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid and spill response.

References

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Nicotinic acid ROTI®Star". carlroth.com.[Link]

Sources

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